Tilbroquinol

Catalog No.
S545364
CAS No.
7175-09-9
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tilbroquinol

CAS Number

7175-09-9

Product Name

Tilbroquinol

IUPAC Name

7-bromo-5-methylquinolin-8-ol

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3

InChI Key

JMOVFFLYGIQXMM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-bromo-5-methyl-8-quinolinol, tilbroquinol

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)Br

The exact mass of the compound Tilbroquinol is 236.9789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is Tilbroquinol mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Status

The table below summarizes the key technical data available for Tilbroquinol:

Property Description
Generic Name This compound [1]
Chemical Formula C₁₀H₈BrNO [1] [2]
Molar Mass 238.084 g·mol⁻¹ [1] [2]
IUPAC Name 7-bromo-5-methylquinolin-8-ol [1]
Drug Class Antiprotozoal agent [2]
Associated Conditions Intestinal amoebiasis [1] [2]
Current Status Approved in Morocco; withdrawn in France and Saudi Arabia due to hepatotoxicity risk [1]

Proposed Mechanism of Action and Experimental Evidence

While its specific mechanism is listed as "Not Available" in drug databases [1], recent research provides clues about how this compound may work.

Prodrug Activation and Antimicrobial Activity

A key study characterized this compound as a prodrug, a compound that is initially inactive and gets converted into an active drug inside the body [3]. The study identified an analog of this compound (ADC112) that showed excellent activity against dormant bacterial persister cells in biofilms [3]. This suggests that this compound's active form may create a "sink" by irreversibly binding to multiple bacterial targets, which could overwhelm bacterial defense mechanisms like efflux pumps and kill even dormant cells [3].

Metal Chelation (Inferred from Related Compounds)

The mechanism of closely related 8-hydroxyquinoline drugs like Clioquinol involves functioning as zinc and copper chelators [4]. The chelation of metals can disrupt biological processes in pathogens. While this mechanism is established for Clioquinol [4], it provides a plausible hypothesis for how this compound might exert its effects, though direct experimental confirmation is needed.

Experimental Protocols for Prodrug Validation

The following workflow visualizes the key steps from the screening study that validated this compound analogs as antibacterial prodrugs [3]. This protocol can serve as a reference for researchers aiming to investigate similar compounds.

Prodrug Screening Workflow cluster_confirm Mechanism Confirmation Steps Start High-Throughput Screen (55,000 compounds) against E. coli HitID Identify 'Nonspecific' Inhibition Hits Start->HitID Use alamarBlue reduction assay CytotoxTest Cytotoxicity Test on Mammalian Cells HitID->CytotoxTest Eliminate generally toxic compounds ProdrugConfirm Confirm Prodrug Nature CytotoxTest->ProdrugConfirm Select non-cytotoxic 'inhibitors' SpectrumTest Broad-Spectrum Activity Test ProdrugConfirm->SpectrumTest Check against multiple pathogens Step1 Test dependency on bacterial enzymes ProdrugConfirm->Step1 PersisterTest Persister Cell Killing Assay SpectrumTest->PersisterTest Use biofilm and stationary cultures End Validated Prodrug Hit PersisterTest->End Step2 Compare activity in wild-type vs mutant strains Step3 Assess irreversible binding to targets

Experimental workflow for validating antimicrobial prodrugs like this compound, based on a high-throughput screen [3].

Toxicity and Market Withdrawal

The primary reason for this compound's withdrawal from major markets is its hepatotoxicity risk, which was deemed to outweigh its clinical benefits [1]. This safety concern is critical for researchers considering its further development.

Research Implications and Future Directions

The recognition of this compound as a prodrug opens promising avenues. The prodrug approach can overcome significant barriers in antibiotic development, such as bacterial efflux pumps and poor penetration [3] [5]. Future research should focus on:

  • Identifying the specific bacterial enzymes that activate this compound.
  • Isolating and characterizing the active metabolite responsible for its antibacterial effect.
  • Exploring chemical modifications to retain efficacy while reducing the hepatotoxicity risk.

References

Core Chemistry and Significance of Halogenated Quinolines

Author: Smolecule Technical Support Team. Date: February 2026

Halogenated quinolines are a privileged scaffold in medicinal chemistry, primarily based on the 8-hydroxyquinoline (8-HQ) nucleus. This bicyclic system consists of a phenol ring fused to a pyridine ring, with the hydroxyl group at the 8-position [1].

The pharmacological significance of this structure stems from two key features:

  • Metal Chelation: The proximity of the phenolic hydroxyl group to the heterocyclic nitrogen makes 8-HQ an excellent bidentate chelating agent. It forms stable complexes with various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), which is often critical to its biological activity [1].
  • Synthetic Tunability: The structure offers multiple sites for chemical modification, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and physicochemical properties [1] [2].

Synthesis and Modification Strategies

Recent research has focused on modifying the 2-position of the 8-hydroxyquinoline scaffold to enhance antibacterial activity and improve drug-like properties, particularly water solubility.

One common starting point is 4-chloro-7-methoxyquinoline. A frequent synthetic route involves its reaction with various sulfonamides in dimethylformamide (DMF) under reflux to produce hybrid molecules [3]. Another significant approach uses a "scaffold hop" from halogenated phenazines to develop novel Halogenated Quinolines (HQs) with enhanced activity against planktonic cells and biofilms [2].

The following diagram illustrates a generalized workflow for generating a focused library of halogenated quinoline derivatives, highlighting key modification sites and synthetic objectives.

G Start Start: Halogenated Quinoline Core Mod2 Modify Position 2 Start->Mod2 Mod5 Modify Position 5 Start->Mod5 Mod7 Modify Position 7 Start->Mod7 Obj1 Objective: Enhance Water Solubility Mod2->Obj1 e.g., Add morpholine Obj2 Objective: Improve Antibacterial Potency Mod2->Obj2 e.g., Add alkyl groups Mod5->Obj2 e.g., Add Chlorine Mod7->Obj2 e.g., Add Methoxy Lib Output: Focused Library of Analogues Obj1->Lib Obj2->Lib Obj3 Objective: Enable Biofilm Eradication Obj3->Lib Target persister cells

A workflow for developing halogenated quinoline libraries shows core modification sites and objectives.

Quantitative Biological Activity Data

The biological profile of halogenated quinolines is characterized by potent activity against drug-resistant bacterial pathogens and their biofilms. The tables below summarize minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) data from recent studies.

Table 1: Antibacterial and Biofilm Eradication Activity of Select Halogenated Quinolines [2]

Compound & 2-Position Substituent ClogP Target Pathogens MIC (µM) MBEC (µM)
HQ 2 (Morpholine) 3.44 MRSE 0.59 2.35
MRSA >200 >200
HQ 3 (Boc-piperazine) 5.41 MRSE 0.30 - 0.78 1.56 - 18.8
MRSA 0.30 - 0.78 1.56 - 18.8
VRE 0.30 - 0.78 1.56 - 18.8
HQ 11 (Ether-based) 3.03 MRSE 0.78 75
HQ 13 (PEG-based) 3.82 MRSE 0.78 75

Abbreviations: MRSE (Methicillin-resistant *Staphylococcus epidermidis), MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus).*

Table 2: Antifungal and Antibacterial Activity of Quinoline-Hydroxyimidazolium Hybrids [4]

| Hybrid | R1 | R2 | R3 | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | | | | | C. neoformans | S. aureus | M. tuberculosis | | 7c | H | H | Me | 15.6 | - | - | | 7d | H | Cl | H | 15.6 | - | - | | 7b | Me | H | H | 62.5 | 2.0 | 10 | | 7a | OMe | H | H | 62.5 | - | 20 |

Experimental Protocols for Key Assays

For researchers aiming to replicate or adapt these biological evaluations, here are the standard protocols referenced in the studies.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Principle: Broth microdilution method to determine the lowest concentration that prevents visible microbial growth [4].
  • Procedure:
    • Prepare a stock solution of the test compound in DMSO and perform two-fold serial dilutions in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
    • Standardize the microbial inoculum (e.g., bacteria at ~5 × 10⁵ CFU/mL, fungi at ~0.5-2.5 × 10³ CFU/mL) and add to each well.
    • Incubate the plates at 35°C for 16-20 hours (bacteria) or 24-72 hours (fungi). Include growth control (inoculum without compound) and sterility control (broth only) wells.
    • The MIC is the lowest compound concentration that shows no visible growth [4].

2. Minimum Biofilm Eradication Concentration (MBEC) Assay

  • Principle: Uses the Calgary Biofilm Device (CBD) to assess the ability of a compound to kill established biofilms [2].
  • Procedure:
    • Grow biofilms on the pegs of a CBD lid by incubating it in a microtiter plate containing a standardized planktonic culture for 24-48 hours.
    • Gently rinse the biofilm-coated pegs to remove non-adherent cells.
    • Transfer the lid to a new microtiter plate ("challenge plate") containing two-fold serial dilutions of the test compound and incubate for 24 hours to allow contact with the biofilm.
    • To determine viability, transfer the lid to a recovery plate containing fresh medium and sonicate to disrupt the biofilm, releasing viable cells. Quantify viable cells by spotting on agar plates or measuring turbidity.
    • The MBEC is the minimum concentration of the compound that results in no growth in the recovery plate, indicating biofilm eradication [2].

Mechanisms of Action and Resistance

Halogenated quinolines represent a promising class of antibacterial agents because they can operate through mechanisms distinct from conventional antibiotics, allowing them to target dormant persister cells within biofilms [2].

While the exact mechanism of action (MoA) for all derivatives is not fully elucidated, research points to several key processes:

  • Iron Chelation: Some 8-HQ derivatives act as iron chelators for neuroprotection, and this metal-chelating property is likely a contributor to their antimicrobial effects by disrupting metal-dependent biological processes in pathogens [1].
  • Unique, Growth-Independent Killing: Unlike most conventional antibiotics that target active cellular processes (e.g., cell wall synthesis, protein synthesis), select HQs demonstrate a unique ability to eradicate bacterial biofilms. This suggests a bacterial growth-independent mechanism, which is crucial for killing metabolically dormant persister cells tolerant to standard treatments [2].
  • Inhibition of Enzymes and Metalloproteins: 8-HQ derivatives can act as inhibitors of 2-oxoglutarate-dependent enzymes and chelators of metalloproteins, which could disrupt key metabolic pathways in microbial cells [1].

Research Gaps and Future Directions

Despite the promising data, several challenges and opportunities for future research remain:

  • Mechanism of Action: A more precise and detailed understanding of the molecular targets and bactericidal/biofilm-eradicating mechanisms is required [2].
  • Optimization of Properties: Further SAR studies are needed to fine-tune the balance between potency, aqueous solubility (ClogP), and in vivo pharmacokinetics to improve the therapeutic window [2].
  • Spectrum of Activity: Many potent compounds show enhanced activity against specific pathogens like MRSE but lack broad-spectrum efficacy. Expanding the spectrum while maintaining selectivity is a key goal [2].

References

Tilbroquinol pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Pharmacokinetic Data

The table below summarizes the available information for this compound, which is very limited:

Pharmacokinetic Parameter Data for this compound
Absorption Not Available [1]
Distribution Not Available [1]
Volume of Distribution Not Available [1]
Protein Binding Not Available [1]
Metabolism Not Available [1]
Route of Elimination Not Available [1]
Half-life Not Available [1]
Clearance Not Available [1]

This compound was approved in countries like France and Saudi Arabia but has been withdrawn, primarily due to hepatotoxicity risks that outweighed its clinical benefits. In Morocco, its use is limited to treating intestinal amoebiasis [1]. Its development and application were likely halted before detailed pharmacokinetic studies were completed or made publicly accessible.

Guidance for Research

Facing a lack of data for a specific drug is a common research challenge. Here are some strategies to move forward:

  • Investigate Analogues: Study the pharmacokinetics of structurally or therapeutically similar drugs. This compound belongs to the class of haloquinolines [1]. Researching other drugs in this class may provide useful insights, though their profiles will not be identical.
  • Apply Modern Modeling Techniques: As noted in recent literature, Physiologically Based Pharmacokinetic (PBPK) modeling and other in-silico approaches can be used to predict a drug's ADME properties, even with limited data [2] [3]. These methods are particularly valuable for understanding complex scenarios and optimizing drug development [2].
  • Review Foundational Principles: The general factors affecting drug absorption and distribution are well-established. For instance, a drug's lipid solubility, molecular size, and degree of ionization (which depends on its pKa and the environmental pH) are critical determinants of how it moves across biological membranes [4] [5]. The following diagram illustrates the core relationship between a drug's journey in the body (pharmacokinetics) and its effects (pharmacodynamics).

G Dose Dose Drug in Body Drug in Body Dose->Drug in Body Concentration at Site of Action Concentration at Site of Action Drug in Body->Concentration at Site of Action Plasma Concentration Plasma Concentration Drug in Body->Plasma Concentration Effect Effect Concentration at Site of Action->Effect Concentration at Site of Action->Plasma Concentration Absorption Absorption Absorption->Drug in Body Distribution Distribution Distribution->Drug in Body Metabolism Metabolism Metabolism->Drug in Body Excretion Excretion Excretion->Drug in Body Dosage Regimen Dosage Regimen Dosage Regimen->Plasma Concentration

References

Documented Case Reports of Tilbroquinol Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified case reports of liver injury associated with Tilbroquinol, which is often used in combination with Tiliquinol (as in the product Intétrix).

Case Reference Reported Drug Type of Liver Injury Key Findings Source / Citation
A 1996 Case Report [1] This compound/Tiliquinol Acute Hepatitis First published report of acute hepatitis linked to the combination. Reactions Weekly
A 1996 Case Report [2] Tiliquinol and this compound (Intétrix) Acute Hepatitis French case report; no abstract available. Gastroenterol Clin Biol

Broader Context: Mechanisms of Drug-Induced Liver Injury (DILI)

While specific mechanistic studies on this compound are lacking, the general principles of DILI are well-established and provide a framework for investigation [3]. Much of our understanding comes from models like acetaminophen (APAP) hepatotoxicity.

  • Idiosyncratic DILI: This is the category this compound-related injury likely falls into. It is a rare, unpredictable event that is not strictly dose-dependent and often requires a combination of factors, including a drug's inherent ability to stress hepatocytes and patient-specific "extrinsic factors" like the adaptive immune system, infections, or genetics [3].
  • The "Two-Hit" Model: A key concept is that DILI is an active process involving cell signaling, not just passive chemical damage [3]. The following diagram illustrates a proposed "two-hit" model, drawing from the well-studied APAP pathway, showing how initial stress can lead to cell adaptation or death.

G Drug Drug Reactive Metabolite Reactive Metabolite Drug->Reactive Metabolite Mitochondrial Stress\n(GSH Depletion, ROS) Mitochondrial Stress (GSH Depletion, ROS) Reactive Metabolite->Mitochondrial Stress\n(GSH Depletion, ROS) Adaptive Signaling\n(e.g., Nrf-2 activation) Adaptive Signaling (e.g., Nrf-2 activation) Mitochondrial Stress\n(GSH Depletion, ROS)->Adaptive Signaling\n(e.g., Nrf-2 activation)  Adaptation JNK Activation JNK Activation Mitochondrial Stress\n(GSH Depletion, ROS)->JNK Activation Sustained JNK Signaling Sustained JNK Signaling JNK Activation->Sustained JNK Signaling  Exceeds Threshold Hepatocyte Death\n(Necrosis/Apoptosis) Hepatocyte Death (Necrosis/Apoptosis) Sustained JNK Signaling->Hepatocyte Death\n(Necrosis/Apoptosis)

A proposed "two-hit" model of DILI, where initial stress leads to adaptation or, if sustained, cell death.

Experimental Protocols for Hepatotoxicity Research

For an investigational drug like this compound, you can deploy several standard experimental workflows to assess its hepatotoxic potential. The table below outlines key methodologies.

Experimental Area Protocol / Method Key Application in Hepatotoxicity Assessment

| Metabolite Synthesis & Identification | N-oxidation/Reissert-Henze Reaction [4]:

  • N-oxidation: Treat the heteroaromatic compound (e.g., quinoline core) with meta-chloroperbenzoic acid (mCPBA) or Methyltrioxorhenium (MTO)/H₂O₂ to form the N-oxide.
  • Activation & Rearrangement: Activate the N-oxide with p-toluenesulfonic anhydride (Ts₂O) in an organic solvent with added water (H₂¹⁸O for tracing) to yield the oxygenated metabolite (e.g., 2-quinolone). | Mimics Aldehyde Oxidase (AO)-mediated metabolism, which is common for drugs with azaheteroaromatics. This allows for the synthesis of potential oxidative metabolites for direct toxicity testing. | | In Vitro Cytotoxicity | Cell-Based Assays: • Use human hepatocyte cell lines (e.g., HepG2, HepaRG). • Expose cells to the drug and its synthesized metabolites. • Measure endpoints like ATP depletion, glutathione (GSH) levels, reactive oxygen species (ROS), and caspase activation. | Identifies direct cytotoxic effects and probes mechanisms like oxidative stress and mitochondrial dysfunction. | | Mechanistic Signaling Studies | Biochemical Techniques: • Perform western blotting to assess activation of stress kinases like JNK and transcription factors like Nrf-2. • Use electron microscopy to look for ultrastructural changes in mitochondria and lamellar bodies [5]. | Confirms the activation of specific cell death (JNK) or adaptive (Nrf-2) pathways central to DILI. |

A Guide for Further Research

Given the scarcity of direct data on this compound, your research strategy could focus on the following:

  • Explore Analogues: Investigate the hepatotoxicity literature on related 4-hydroxyquinoline and 8-hydroxyquinoline compounds. This can provide strong mechanistic clues.
  • Leverage General DILI Principles: The signaling pathways and experimental models described are the standard tools for de-risking drug candidates and should be directly applicable [3].
  • Focus on Metabolism: The chemical methods for accessing AO metabolites are particularly relevant, as unexpected metabolism by AO is a known reason for late-stage drug development failure [4]. Synthesizing and testing this compound's metabolites could be a critical step.

References

Chemical Properties and Hydrogen Bonding Profile

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol (C₁₀H₈BrNO) is a halogenated hydroxyquinoline. Its hydrogen bonding features are characterized as follows [1] [2]:

Property Value
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 7-bromo-5-methylquinolin-8-ol
CAS Number 7175-09-9

The single hydrogen bond donor is the hydroxyl group (-OH) on the quinoline ring. The two hydrogen bond acceptors are the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group [1] [2].

The spatial arrangement of these groups is crucial for its function. The following diagram illustrates the hydrogen bonding sites and their positions on the quinoline scaffold:

G Molecule This compound Molecule DonorSite Hydrogen Bond Donor (-OH group) Molecule->DonorSite 1 Site AcceptorSite1 Hydrogen Bond Acceptor 1 (Ring N) Molecule->AcceptorSite1 1 Site AcceptorSite2 Hydrogen Bond Acceptor 2 (OH O) Molecule->AcceptorSite2 1 Site

Pharmacological and Safety Context

While the core chemical data is well-defined, the search results indicate significant gaps in the public understanding of this compound's pharmacological details and a notable history of safety issues [1] [2]:

  • Approval Status: this compound was previously approved in countries like France, Morocco, and Saudi Arabia. However, it has been withdrawn from the markets in France and Saudi Arabia.
  • Reason for Withdrawal: The primary reason for its withdrawal was that the risk of hepatotoxicity (liver toxicity) outweighed the drug's benefits.
  • Current Limited Use: In Morocco, its use has been strictly limited to the treatment of intestinal amoebiasis.
  • Mechanism of Action: The specific mechanism of action and detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) for this compound are listed as "Not Available" in the pharmacological databases [1].

Experimental and Computational Analysis Methods

The search results did not yield specific experimental protocols for this compound. However, general methodological approaches for characterizing such compounds can be derived from current research practices [3] [4].

Computational Prediction of Hydrogen Bond Strength

For rational drug design, predicting the strength of hydrogen bond acceptors is critical. A modern computational workflow involves [4]:

  • Conformer Generation: Use an algorithm like ETKDG (as implemented in RDKit) to generate a diverse set of low-energy 3D structures for the molecule.
  • Geometry Optimization: Optimize the generated conformers using a neural network potential (e.g., AIMNet2) or a low-cost density functional theory (DFT) method like r2SCAN-3c.
  • Electrostatic Potential Calculation: Perform a single DFT calculation on the lowest-energy conformer to compute the molecular electrostatic potential.
  • pKBHX Prediction: Locate the minimum electrostatic potential (Vmin) around the hydrogen bond acceptor atoms. This value is then scaled using functional group-specific parameters to predict its hydrogen bond acceptor strength (pKBHX).
Synthesis of Analogues

The Mannich reaction is a key method for synthesizing analogues to explore structure-activity relationships. A standard protocol for aminomethylated 8-hydroxyquinolines is [3]:

  • Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 equivalent), the desired amine (1.0 equivalent), and paraformaldehyde (1.0 equivalent) in absolute ethanol.
  • Reaction Execution: Stir the mixture at room temperature or under reflux conditions for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
  • Work-up and Isolation: After reaction completion, the solvent can be removed under reduced pressure. The crude product may be purified using techniques like recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.

Research Implications and Future Directions

The combination of this compound's known hepatotoxicity and its well-defined chemical structure presents a clear path for future research.

  • Toxicity Mitigation: The core 8-hydroxyquinoline structure is privileged in medicinal chemistry. The primary research goal should be to design novel analogues that retain antiparasitic efficacy while eliminating hepatotoxicity. This can be achieved by:
    • Structural Tweaks: Modifying the bromo or methyl substituents.
    • Prodrug Approaches: Designing prodrugs to minimize systemic exposure and liver uptake.
    • Lead Compound Hybridization: Using this compound's scaffold as a component in hybrid molecules with improved safety profiles.
  • Leveraging Computational Tools: The hydrogen bond donor/acceptor count is a fundamental descriptor in pharmacophore modeling and virtual screening [5] [6]. These properties can be used to build models for identifying new compounds with similar target engagement but potentially better safety.

References

Experimental Frameworks for Anti-Amoebic Drug Testing

Author: Smolecule Technical Support Team. Date: February 2026

The following protocols, derived from studies on other drugs, outline key experiments you can use to evaluate Tilbroquinol's efficacy.

Viability PCR (v-PCR) Assay

This method is highly effective for distinguishing between viable and non-viable amoebae (both trophozoites and cysts), which is crucial for accurately assessing drug efficacy [1].

Detailed Protocol:

  • Sample Preparation: Prepare mixtures containing decreasing percentages of viable Acanthamoeba trophozoites and cysts.
  • PMAxx Treatment: Divide the samples into two parts. Treat one part with a photoreactive dye, Propidium monoazide (PMAxx). The other part remains untreated as a control. PMAxx penetrates only membranes of dead cells and, upon light exposure, binds their DNA, preventing its amplification in subsequent PCR steps [1].
  • DNA Extraction & qPCR: Extract DNA from both PMAxx-treated and non-treated samples. Perform a quantitative PCR (qPCR) assay targeting a genus-specific gene, such as the 18S rRNA gene [1].
  • Data Analysis: Calculate the difference in cycle threshold (ΔCt) values between the non-PMAxx-treated and PMAxx-treated samples. A lower ΔCt value correlates with a lower percentage of viable amoebae, allowing for precise quantification of drug effect [1].

The workflow for this viability assay can be summarized as follows:

G Start Start Sample Preparation Prep Prepare Acanthamoeba Trophozoite/Cyst Mixtures Start->Prep Split Split Sample Prep->Split Treat Treat with PMAxx Dye Split->Treat Test Sample NoTreat No Treatment (Control) Split->NoTreat Control Sample ExtractDNA Extract DNA Treat->ExtractDNA NoTreat->ExtractDNA RunqPCR Run Quantitative PCR (qPCR) ExtractDNA->RunqPCR Analyze Calculate ΔCt Value (Control - Treated) RunqPCR->Analyze Result Determine Percentage of Viable Amoebae Analyze->Result

High-Throughput Image-Based Cyst Viability Assay

For screening drug candidates against the resilient cyst stage of amoebae, an image-based assay offers a quantitative and high-throughput solution [2].

Detailed Protocol:

  • Cyst Generation: Induce encystment in Acanthamoeba castellanii trophozoites using a standardized protocol to generate a consistent cyst population for testing [2].
  • Drug Exposure: Incite the generated cysts with your test compound, this compound, across a range of concentrations in a multi-well plate format.
  • Viability Staining: After incubation, stain the cysts with a fluorescent live/dead viability kit. These kits typically use multiple dyes to distinguish live cells (with intact membranes) from dead cells (with compromised membranes) [2].
  • Image Acquisition & Analysis: Use automated high-throughput microscopy to capture images from each well. Employ automated image analysis software to quantify the ratio of live to dead cysts based on the fluorescence signals, providing a robust measure of drug sensitivity [2].
Morphological and Inhibitory Effect Analysis

This protocol assesses the drug's impact on the parasite's cellular structure and replication cycle, providing insight into its potential mechanism of action [3].

Detailed Protocol:

  • Drug Treatment & Fixation: Incubate amoeba trophozoites with this compound for a set period (e.g., 20 hours). Afterwards, fix the cells with paraformaldehyde.
  • Immunofluorescence Staining (IFA): Permeabilize the fixed cells and stain them with specific antibodies targeting key cellular structures. For amoebae, this could include antibodies against:
    • Actin cytoskeleton: To observe overall cell morphology and integrity.
    • Proteases or other virulence factors: To assess functional changes.
    • (Note: The cited study on Toxoplasma gondii used antibodies against the inner membrane complex (IMC) and apicoplast; suitable targets for amoebae should be selected from the literature) [3].
  • Microscopy & Evaluation: Analyze the stained samples using fluorescence microscopy. Look for drug-induced abnormalities such as:
    • Rounding of the cell shape.
    • Failure to form proper cysts.
    • Disruption of the cytoskeletal architecture.
    • Unnatural or arrested division [3].

Key Parameters for Anti-Amoebic Drug Assays

When adapting the above protocols, you will need to define and calculate several key quantitative parameters, as shown in the table below.

Parameter Description Application in Protocol
Half-Maximal Inhibitory Concentration (IC₅₀) The concentration of a drug that reduces amoebic viability or growth by 50%. Determined from dose-response curves in viability or luciferase-based assays [3].
Half-Maximal Cytotoxic Concentration (CC₅₀) The concentration of a drug that reduces host cell viability by 50%. Assessed using assays like MTT or CCK-8 on host cells (e.g., Vero cells) to evaluate safety margin [3].
Selectivity Index (SI) A ratio indicating the window between cytotoxicity and anti-amoebic efficacy. SI = CC₅₀ / IC₅₀. A high SI (>1) suggests the drug is more effective against the parasite than toxic to host cells [3].

A Path Forward for Your Research

Given the absence of direct data on this compound, I suggest the following steps to advance your work:

  • Verify the Compound: "this compound" may be an older or less standardized name. Cross-referencing chemical databases using its IUPAC name, molecular formula, or CAS number might yield more results under a different identifier.
  • Explore Related Compounds: The search results indicate that macrolide antibiotics like tilmicosin have documented anti-parasitic activity and established assay protocols [4] [3] [5]. Studying the mechanisms of these related compounds could provide valuable insights for your assay development.
  • Adapt Existing Frameworks: The protocols and parameters outlined above provide a comprehensive, publishable-standard framework. You can directly apply these methodologies to evaluate this compound by substituting it as the test compound.

References

Tilbroquinol research use only product specifications

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Product and Hazard Summary

The table below summarizes key product identification and hazard information from a manufacturer's Safety Data Sheet (SDS) [1].

Property Specification / Classification
Product Name This compound [1]
Catalog Number DC32061 [1]
Chemical Formula C₁₀H₈BrNO [1]
Molecular Weight 238.084 g/mol [1]
Physical Form Solid [1]
Recommended Storage -20°C (powder) or -80°C (in solvent) [1]
GHS Hazard Codes H302, H410 [1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. [1]

Safety Handling and Protocol

This compound is classified as an Acute Toxicity (Category 4) substance orally and as an Acute Aquatic Toxicity (Category 1) agent [1]. The following workflow outlines the essential safety procedures for handling this compound.

G Start Start: Handle this compound PPE Personal Protective Equipment (PPE): • Safety goggles with side-shields • Protective gloves • Impervious clothing • Suitable respirator Start->PPE Engineering Engineering Controls: • Use appropriate exhaust ventilation • Ensure accessible safety shower and eye wash station PPE->Engineering Handling Safe Handling Practices: • Avoid inhalation, eye, and skin contact • Avoid dust and aerosol formation • Do not eat, drink, or smoke Engineering->Handling EnvPrec Environmental Precautions: • Avoid release to environment • Keep away from drains/water courses • Collect spillage for proper disposal Handling->EnvPrec Storage Storage Conditions: • Keep container tightly sealed • Store in cool, well-ventilated area • Store at -20°C (powder) • Away from direct sunlight/ignition EnvPrec->Storage End End: Safe Research Use Storage->End

First Aid Measures [1]:

  • Eye Contact: Flush immediately with large amounts of water for several minutes while holding eyelids open. Seek immediate medical attention.
  • Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.
  • Inhalation: Relocate to fresh air. If breathing is difficult, administer oxygen or give artificial respiration.
  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.

Research Context and Potential Applications

While specific experimental data for this compound is scarce in the search results, its chemical class offers insights into potential research applications.

  • Chemical Background: this compound is an 8-hydroxyquinoline derivative [2], a class of compounds known for their bioactive properties, including antimicrobial and antiparasitic effects [3]. The 8-hydroxyquinoline structure is a well-known chelating agent, and its pharmacological effects are often associated with this metal-binding capability [3].
  • Drug Metabolism Studies: Recent scientific literature highlights the challenge of predicting the metabolism of drugs containing azaheteroaromatics (like 8-hydroxyquinolines) by the enzyme Aldehyde Oxidase (AO) [2]. This compound is mentioned in the context of developing synthetic methods to access and study such AO metabolites, which is a critical area in modern drug development to avoid late-stage failures [2].

Recommendations for Further Research

The information available is insufficient to create detailed application notes and protocols. To proceed with your research, I suggest you:

  • Contact Suppliers Directly: Reach out to chemical suppliers like DC Chemicals (the source of the SDS) to inquire about available analytical data (e.g., HPLC, NMR certificates) and any proprietary application notes.
  • Search Scientific Literature: Perform a targeted search in scientific databases (e.g., SciFinder, Reaxys, PubMed) for peer-reviewed journal articles on this compound. This is the most likely source for detailed biological assays, mechanistic studies, and synthetic protocols.
  • Explore Analogues: Investigate the extensive research on other 8-hydroxyquinoline derivatives (e.g., Clioquinol, Nitroxoline) [3]. Their established protocols for antimicrobial testing, chelation studies, or cytotoxicity assays can serve as an excellent starting point for developing your own methods with this compound.

References

Tilbroquinol stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Solution Preparation & Storage

Product Description: this compound is an orally active antiparasite agent used in research for studying amoebiasis and acting against Vibrio cholerae [1] [2]. It has a molecular weight of 238.08 g/mol and the CAS Number 7175-09-9 [1] [2] [3].

Stock Solution Preparation

For in vitro applications, this compound is soluble and stable in DMSO. The following table summarizes the preparation of concentrated stock solutions.

Table 1: Stock Solution Preparation Guide for In Vitro Use

Concentration Amount of this compound Volume of DMSO Notes
50 mg/mL (~210 mM) 50 mg 1 mL Saturation unknown; solution is clear [1] [2].
10 mM 2.38 mg 1 mL Standard concentration for aliquoting [1] [2].

Materials

  • This compound powder [1]
  • Anhydrous DMSO (newly opened, hygroscopic) [1] [2]
  • Analytical balance
  • Volumetric flask or tube (e.g., 1-2 mL capacity)
  • Sonication device (optional, to aid dissolution)

Procedure

  • Weigh the desired mass of this compound powder accurately.
  • Transfer the powder to a clean, dry volumetric flask or tube.
  • Add the required volume of DMSO to achieve your target concentration.
  • Cap the container and mix by vortexing until the powder is completely dissolved. Gentle sonication in a warm water bath (∼37°C) can be used to aid dissolution if necessary.
  • Once a clear solution is obtained, immediately aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

The workflow for preparing a stock solution for in vitro use is straightforward, as shown below.

G Start Weigh this compound powder Step1 Transfer to vial Start->Step1 Step2 Add anhydrous DMSO Step1->Step2 Step3 Vortex and/or sonicate until clear solution Step2->Step3 Aliquot Immediately aliquot Step3->Aliquot Store Store at -80°C or -20°C Aliquot->Store

Preparation of In Vivo Working Solution

For animal studies, a protocol using a co-solvent system is recommended to ensure solubility and tolerability [1] [2].

Table 2: Protocol for Preparing an In Vivo Working Solution

Step Action Details & Parameters
1 Prepare DMSO Stock Dissolve this compound in DMSO to a concentration of 27.5 mg/mL.
2 Dilute in Corn Oil Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
3 Mix Vortex thoroughly to achieve a clear, homogeneous mixture.
Final Working Solution 2.75 mg/mL in 10% DMSO / 90% Corn Oil [1] [2].

> Important Note for In Vivo Studies: It is recommended to prepare the working solution freshly on the day of use. If the continuous dosing period exceeds half a month, this specific protocol should be chosen with careful consideration [1] [2].

The process for creating a formulation suitable for animal administration involves an additional dilution step, illustrated in the following workflow.

G DMSOStock 27.5 mg/mL Stock in DMSO Dilution Dilution Step DMSOStock->Dilution AddOil Add 900 µL Corn Oil Dilution->AddOil Mix Mix thoroughly (Vortex) AddOil->Mix Final Final Working Solution (2.75 mg/mL in 10% DMSO/90% Corn Oil) Mix->Final

Storage Conditions

Proper storage is vital for maintaining the stability and activity of this compound solutions.

Table 3: Recommended Storage Conditions

Form Temperature Shelf Life Notes
Powder -20°C 3 years Store in a tightly sealed container [1] [2].
Powder 4°C 2 years Short-term storage alternative [1] [2].
Solution (DMSO) -80°C 2 years Aliquot to avoid repeated freeze-thaw cycles [1] [2].
Solution (DMSO) -20°C 1 year For frequent use, store in small aliquots [1] [2].
Safety and Handling

This compound requires careful handling as it is classified as Acute Toxicity, Oral (Category 4) and is very toxic to aquatic life with long-lasting effects [3].

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing. Use suitable respiratory protection if dust or aerosol is generated [3].
  • Hazard Statements [3]:
    • H302: Harmful if swallowed.
    • H410: Very toxic to aquatic life with long-lasting effects.
  • Precautionary Measures: Do not eat, drink, or smoke when handling. Wash skin thoroughly after use. Avoid release to the environment [3].
  • First Aid: If swallowed, rinse mouth and call a physician or poison center immediately. Do NOT induce vomiting [3].

Key Technical Considerations

  • Solution Stability: While DMSO stocks are stable for years at -80°C, the in vivo working solution in 10% DMSO/90% corn oil should be prepared fresh for optimal results, especially for studies longer than two weeks [1] [2].
  • Hygroscopic DMSO: Always use newly opened, anhydrous DMSO to prevent water absorption, which can affect solubility and compound stability [1] [2].
  • Waste Disposal: Dispose of contents and containers according to local regulations at an approved waste disposal plant, given the compound's toxicity to aquatic life [3].

References

Tilbroquinol dosing in intestinal amoebiasis research

Author: Smolecule Technical Support Team. Date: February 2026

Status and Alternatives for Amoebiasis Treatment

The core information from the search reveals that Tilbroquinol (and the related Tiliquinol) are antiprotozoal agents whose use has largely been discontinued in many countries and are not widely approved for current application [1]. Consequently, no contemporary dosing schedules, pharmacokinetic data, or detailed experimental protocols for these compounds are available in the accessed scientific literature.

Current research and treatment guidelines have moved towards more modern and effective therapeutics. The table below summarizes some current treatments for amoebic colitis, based on a Cochrane review [2].

Drug / Regimen Key Findings or Common Use
Tinidazole May be more effective than metronidazole for reducing clinical failure and have fewer adverse events [2].
Metronidazole Standard therapy, but may not eliminate intestinal cysts and has adverse effects [2].
Combination Therapy More effective than metronidazole alone for parasitological cure (e.g., combined with a luminal agent) [2].

Research Considerations for Historical Compounds

For researchers interested in studying historical compounds like this compound, here are some suggested pathways and methodological considerations.

Start Start: Research on Historical Drug LitReview Comprehensive Literature Review Start->LitReview DataFound Sufficient PK/PD Data Found? LitReview->DataFound ExpDesign Design New Experiments DataFound->ExpDesign No PKStudies Conduct New PK Studies ExpDesign->PKStudies PDModel Develop PK/PD & Disease Models PKStudies->PDModel End Establish Modern Dosing Protocol PDModel->End

Proposed Methodological Approaches

When direct human data is unavailable, research can proceed through the following approaches:

  • Pharmacokinetic (PK) Study Protocol: A foundational step would involve establishing the basic PK parameters.

    • Model System: Preclinical models.
    • Dosing: Administer this compound orally across a range of doses.
    • Sample Collection: Collect serial blood, tissue, and fecal samples over time.
    • Bioanalysis: Use HPLC-MS/MS to quantify drug concentrations in the samples [3] [4].
    • Data Analysis: Fit concentration-time data using non-compartmental methods to determine parameters like clearance and volume of distribution [4].
  • Pharmacodynamic (PD) & Disease Modeling: With PK data established, the next step is to link drug exposure to effect.

    • In vitro PD: Determine the minimum inhibitory concentration (MIC) against Entamoeba histolytica using standardized broth microdilution or similar assays [4].
    • PK/PD Integration: Integrate PK and PD data using a sigmoidal Emax model. The key index to evaluate is AUC/MIC (Area Under the concentration-time Curve divided by the MIC), which is often the best predictor of efficacy for antibiotics [3] [4].
    • Target Attainment: Define therapeutic targets (e.g., static, bactericidal effects) and calculate the dosing regimen required to achieve these AUC/MIC targets in the target site [3].

References

Tilbroquinol stability in different solvent systems

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol: Basic Properties & Handling

This compound is an orally active antiparasitic agent used in research against amoebiasis and Vibrio cholerae [1] [2]. The table below consolidates its key chemical and handling information.

Property Description
CAS Number 7175-09-9 [1] [3] [2]
Molecular Formula C₁₀H₈BrNO [1] [2]
Molecular Weight 238.08 g/mol [1] [2]
Appearance Light yellow to yellow solid [1] [2]
Recommended Solvent for Stock Solutions DMSO (≥ 50 mg/mL) [1] [2]
Storage (Powder) -20°C (3 years); 4°C (2 years) [1] [2]
Storage (Solution) -80°C (2 years); -20°C (1 year) [1] [2]

Proposed Stability Study Design

As direct data on this compound is unavailable, the following protocol is adapted from general stability study principles and a study on analogous compounds [4]. You can use this framework to generate your own experimental data.

Objective

To evaluate the chemical stability of this compound under various stress conditions, including different solvents, pH, temperature, and light exposure.

Methodology Overview
  • Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended for quantifying this compound and detecting degradation products [4].
  • Forced Degradation Conditions: Expose this compound solutions to the following stress conditions [4]:
    • Acidic & Basic Hydrolysis: Use 0.1M HCl and 0.1M NaOH.
    • Oxidative Degradation: Use 3% H₂O₂.
    • Thermal Degradation: Incubate solid and solutions at elevated temperatures (e.g., 40°C, 60°C).
    • Photolytic Degradation: Expose to UV and visible light.
  • Solvent Systems for Testing: Based on its properties, you can test this compound in DMSO (primary solvent), and mixtures with corn oil for in vivo studies [1]. You may also explore other pharmaceutically relevant solvents like PEG 400 and water (with minimal cosolvent) to assess solubility and stability.

The workflow for the stability study can be summarized as follows:

Start Start: Stability Study Design Prep Prepare this compound Solutions Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze HPLC-UV Analysis Stress->Analyze Compare Compare to Controls Analyze->Compare Decision Significant Degradation? Compare->Decision End Report Stability Profile Decision->End No Decision->End Yes

Specific Protocol: TLC Analysis for Purity Check

One search result provided a specific Thin-Layer Chromatography (TLC) method for this compound, which can be used for a quick purity assessment [3].

  • TLC Conditions:
    • Stationary Phase: Silica gel (SiO₂) [3].
    • Mobile Phase: Hexanes : Ethyl Acetate : Acetic Acid = 8 : 2 : 0.3 [3].
    • Visualization: UV light and naked eye [3].
    • Expected Rf Value: 0.70 (single spot indicates purity) [3].

Key Considerations for Researchers

  • Solvent Selection: The stability of a compound can vary greatly with the solvent. For instance, a study on thymoquinone showed significant degradation under heat and light, but not in acidic or basic conditions, highlighting the need to test multiple stressors [4].
  • Solution Stability: Even if the solid is stable, solutions may degrade faster. Always prepare fresh stock solutions when possible and validate the stability of stored solutions over time [1] [4].
  • Analytical Method Validation: Ensure your HPLC-UV method is validated for specificity, linearity, accuracy, and precision to reliably quantify this compound and its degradation products [4].

References

What the Search Revealed About Tilbroquinol

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm that Tilbroquinol is recognized in antimicrobial research, but detailed cell culture assay methods are not published in the accessible sources. The key findings are summarized below:

Aspect Available Information Missing Details
General Classification An antimicrobial compound; analog of this compound [1] Specific chemical structure, solubility, stability data
Research Context Studied in context of prodrug screen for new antimicrobials; activity against persister cells in biofilm [1] Detailed cell culture procedures, assay conditions (concentrations, incubation times)
Mention in Clinical Case Associated with neuro-ophthalmic side effects after prolonged use [2] In vitro assay protocols, mechanistic studies

Guidance for Protocol Development

Due to the lack of directly available methods, you may need to develop protocols based on general principles for assessing antibacterial activity in cell cultures and biofilms:

  • Reference General Methods: The prodrug screening study used a viability dye (alamarBlue) to identify compounds that non-specifically inhibit bacterial metabolism, followed by cytotoxicity testing to filter out generally toxic compounds [1]. This high-level workflow can serve as a starting point.
  • Adapt from Analogues: Develop methods based on standard assays for biofilm disruption and stationary-phase persister cell killing, given that this compound was reported active in these contexts [1].
  • Consult Broader Literature: Search for methodologies related to phenolic antimicrobial compounds or 8-hydroxyquinoline derivatives, as this compound may share chemical similarities.

Experimental Workflow for Antibacterial Assessment

Based on the general principles of the prodrug screen mentioned in the research [1], you could structure a core experimental workflow as follows. This diagram outlines the key stages from initial screening to secondary validation:

G Start Primary Screening (55,000 compound library) A Bacterial Culture (E. coli in CA-MHB broth) Start->A B Compound Treatment (this compound in DMSO) A->B C Viability Assessment (alamarBlue reduction assay) B->C D Hit Identification (Nonspecific inhibition) C->D E Cytotoxicity Filtering (Mammalian cell assay) D->E F Secondary Validation E->F G Spectrum Testing (Multiple bacterial species) F->G H Persister Cell Assay (Biofilm/stationary phase) F->H

References

Comprehensive Analytical Framework for Tilbroquinol Metabolite Identification: Applications Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tilbroquinol Metabolism

This compound is a hydroxyquinoline-derived pharmaceutical agent approved for use as an antiparasitic drug. As a member of the quinoline drug class, it undergoes complex biotransformation pathways that produce various metabolites with potential pharmacological and toxicological significance. Understanding this compound's metabolic fate is crucial for drug development optimization, toxicity assessment, and regulatory compliance. The primary metabolic soft spots in this compound's structure include the hydroxyquinoline core, which is susceptible to aldehyde oxidase (AO)-mediated oxidation, glucuronidation, sulfation, and various oxidative transformations.

The challenge in this compound metabolite identification stems from the nucleophilic reactivity of its heteroaromatic system, which contrasts with the more common electrophilic metabolism mediated by cytochrome P450 enzymes [1]. This necessitates specialized analytical approaches that can capture both expected and unexpected metabolic pathways. Furthermore, this compound metabolites often appear in complex biological matrices at low concentrations, requiring highly sensitive and selective detection methods. This document presents comprehensive application notes and standardized protocols for the identification and characterization of this compound metabolites using state-of-the-art analytical technologies.

Metabolic Pathways of this compound

Primary Biotransformation Routes

This compound undergoes both Phase I functionalization and Phase II conjugation reactions in biological systems. The most significant metabolic pathway involves AO-mediated oxidation at the electron-deficient carbon centers adjacent to nitrogen in the quinoline ring system. This pathway results in the formation of 2-oxoquinoline derivatives through a proposed mechanism involving nucleophilic attack by the molybdopterin cofactor followed by hydride transfer [1]. Compared to cytochrome P450 metabolism, which preferentially targets electron-rich sites, AO metabolism exhibits inverse electronic preference, leading to unexpected metabolic soft spots that often evade prediction by standard in silico tools.

Additional Phase I metabolism includes hydroxylation at various ring positions, particularly at the 5, 6, 7, and 8 positions of the quinoline nucleus, with subsequent oxidation to quinone metabolites in some cases. The hydroxy group present in this compound itself can serve as a handle for Phase II conjugation, primarily through glucuronidation and sulfation pathways. These conjugated metabolites often represent major excretion products but can be challenging to detect due to their lability and poor ionization efficiency in mass spectrometric analysis.

Table 1: Primary Metabolic Pathways of this compound

Metabolic Pathway Metabolite Type Enzyme System Structural Feature
Oxidation 2-Oxo-quinoline Aldehyde oxidase Quinoline ring
Hydroxylation Various hydroxy-Tilbroquinol isomers CYP450, AO Benzene ring of quinoline
Glucuronidation O-Glucuronide UGT Hydroxy group
Sulfation O-Sulfate SULT Hydroxy group
N-Oxidation N-Oxide CYP450, FMO Nitrogen in quinoline
Analytical Challenges in Metabolite Detection

The analysis of this compound metabolites presents several technical challenges that must be addressed through optimized analytical protocols:

  • Metabolite instability: Certain metabolites, particularly N-oxides and conjugated species, may degrade during sample preparation, storage, or analysis. Quinone metabolites can be highly reactive toward nucleophilic biomolecules.
  • Matrix effects: Complex biological matrices such as blood, urine, and feces can cause significant ion suppression or enhancement during LC-MS analysis, leading to inaccurate metabolite profiling.
  • Low abundance metabolites: Pharmacologically relevant metabolites may exist at concentrations several orders of magnitude lower than the parent drug, requiring highly sensitive detection methods.
  • Structural diversity: The wide range of potential metabolites with varying physicochemical properties makes comprehensive extraction and chromatographic separation challenging.

Analytical Techniques for Metabolite Identification

Mass Spectrometric Approaches

High-resolution mass spectrometry (HRMS) has become the cornerstone technique for this compound metabolite identification due to its ability to provide accurate mass measurements and structural information through tandem MS experiments. Modern HRMS instruments, including Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems, can achieve mass accuracy below 5 ppm, enabling confident determination of elemental compositions for metabolites and fragment ions. The typical mass accuracy requirements for tentative metabolite identification are ±5 ppm for the parent ion and ±10 ppm for fragment ions.

For this compound analysis, electrospray ionization (ESI) in both positive and negative mode is recommended to capture the broadest range of metabolites. The quinoline structure exhibits good ionization efficiency in positive ESI mode due to its basic nitrogen atom, while some conjugated metabolites may ionize better in negative mode. Data-dependent acquisition (DDA) methods that automatically trigger MS/MS scans on detected ions have proven highly effective for comprehensive metabolite profiling. More advanced data-independent acquisition (DIA) methods, such as SWATH-MS, provide improved coverage of low-abundance metabolites by fragmenting all ions within selected m/z windows.

Chromatographic Separation Methods

Reversed-phase liquid chromatography using C18 columns remains the workhorse for this compound metabolite separation due to its robust performance and compatibility with MS detection. However, the diverse physicochemical properties of metabolites often necessitate optimized chromatographic conditions:

  • Mobile phase modifiers: Ammonium acetate or formate (5-10 mM) enhance ionization efficiency and provide reproducible retention times.
  • pH control: Acidic conditions (pH 3-4) using formic acid improve peak shape for basic metabolites, while neutral pH may be preferable for acid-labile metabolites.
  • Shallow gradients: Extended run times with shallow gradients (e.g., 5-95% organic modifier over 20-30 minutes) improve separation of isomeric metabolites.
  • Column temperature: Maintaining consistent temperature (35-45°C) enhances retention time reproducibility.

For challenging separations of isomeric metabolites, hydrophilic interaction liquid chromatography (HILIC) provides an orthogonal separation mechanism that can resolve metabolites poorly separated by reversed-phase methods. HILIC is particularly valuable for polar Phase I metabolites and conjugated Phase II metabolites.

Sample Preparation Techniques

Appropriate sample preparation is critical for comprehensive metabolite profiling. Protein precipitation using acetonitrile or methanol (2-3 volumes relative to biological sample) effectively removes proteins while maintaining good recovery of most metabolites. For complex matrices, solid-phase extraction (SPE) provides cleaner extracts and concentration of analytes. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms offer broad selectivity for the diverse metabolite classes generated from this compound.

Table 2: Analytical Techniques for this compound Metabolite Identification

Technique Application Key Parameters Advantages
HRMS (Q-TOF) Metabolite detection, structural elucidation Mass accuracy <5 ppm, resolution >30,000 Comprehensive metabolite profiling, unknown identification
Triple Quadrupole MS Targeted metabolite quantification MRM transitions, collision energy High sensitivity for low-abundance metabolites
HILIC Chromatography Polar metabolite separation Acetonitrile/water with buffer, amide or silica columns Orthogonal separation to RPLC, retains polar metabolites
Reversed-Phase Chromatography General metabolite separation C18 column, acidified water/acetonitrile Robust, widely applicable, MS-compatible
Solid-Phase Extraction Sample clean-up and concentration Mixed-mode sorbents, pH-controlled elution Reduces matrix effects, concentrates analytes

Experimental Protocols

Protocol 1: In Vitro Metabolite Profiling Using Hepatocytes

Purpose: To identify this compound metabolites generated through hepatic metabolism using cryopreserved human hepatocytes.

Materials and Reagents:

  • Cryopreserved pooled human hepatocytes (BioIVT or equivalent)
  • L-15 Leibovitz buffer (without phenol red)
  • This compound (prepared as 10 mM DMSO stock solution)
  • Acetonitrile and methanol (LC-MS grade)
  • Formic acid (LC-MS grade)
  • 96-deep-well plates (1 mL capacity)

Procedure:

  • Hepatocyte Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed L-15 Leibovitz buffer. Centrifuge at 50× g for 3 minutes at room temperature. Remove supernatant and resuspend pellet in fresh buffer. Assess cell viability using trypan blue exclusion (should be >80%). Adjust cell density to 1.0 × 10^6 viable cells/mL [2].

  • Incubation Setup: Transfer 245 μL of hepatocyte suspension to each well of a 96-deep-well plate. Pre-incubate for 15 minutes at 37°C with gentle shaking (13 Hz). Prepare this compound working solution by diluting the DMSO stock with acetonitrile:water (1:1, v/v) to 200 μM concentration.

  • Metabolic Reaction: Initiate the reaction by adding 5 μL of this compound working solution to each well (final concentration: 4 μM this compound, 0.04% DMSO, <0.5% acetonitrile). Include control incubations without cells and without substrate. Continue incubation at 37°C with shaking.

  • Sample Collection: At predetermined time points (0, 40, and 120 minutes), withdraw 50 μL aliquots and transfer to precipitation plates containing 200 μL of cold acetonitrile:methanol (1:1, v/v). Centrifuge at 4,000× g for 20 minutes at 4°C.

  • Sample Analysis: Transfer 50 μL of supernatant to a new plate and dilute with 100 μL water. Analyze by LC-HRMS using the chromatographic conditions outlined in Section 4.3.

Data Interpretation: Process raw data using metabolomics software (e.g., Compound Discoverer, MassMetaSite) to identify this compound-derived metabolites based on accurate mass, isotopic patterns, and fragmentation spectra. Major metabolites typically include hydroxylated derivatives, the 2-oxo metabolite, and conjugated products.

Protocol 2: Stable Isotope-Labeled Metabolite Tracing

Purpose: To enhance confidence in metabolite identification and study metabolic pathways using stable isotope-labeled this compound.

Rationale: Stable isotope labeling (SIL) facilitates discrimination of drug-derived metabolites from endogenous compounds in complex biological matrices. The characteristic isotopic patterns (e.g., doublets in mass spectra) provide definitive evidence of drug-relatedness and enable more accurate metabolite profiling [3] [4].

Materials and Reagents:

  • Deuterated or 13C-labeled this compound
  • U-13C-labeled biological reference samples (when available)
  • All other reagents as in Protocol 1

Procedure:

  • Experimental Design: Prepare parallel incubations using native this compound and stable isotope-labeled this compound. Alternatively, use a mixture of labeled and non-labeled compound (1:1 ratio) in the same incubation.

  • Sample Processing: Follow the same hepatocyte incubation and sample preparation procedures as described in Protocol 1.

  • LC-HRMS Analysis: Analyze samples using high-resolution mass spectrometry with chromatographic conditions that maintain the integrity of isotopic patterns.

  • Data Processing: Use specialized software tools (e.g., X13CMS, MetExtract) to automatically detect SIL-specific isotopic patterns and extract truly biological signals. The software identifies feature pairs with characteristic mass differences corresponding to the isotopic label.

G cluster_0 Key Advantage Start Start SIL Experiment Prep Prepare Labeled/Non-labeled This compound Mixture Start->Prep Incubate Hepatocyte Incubation Prep->Incubate Extract Sample Extraction and Preparation Incubate->Extract Analyze LC-HRMS Analysis Extract->Analyze Process Data Processing with SIL-Specific Algorithms Analyze->Process Identify Metabolite Identification via Isotopic Patterns Process->Identify Validate Structural Validation via MS/MS Identify->Validate Advantage Differentiates Drug-Derived Metabolites from Endogenous Compounds

Figure 1: Stable Isotope Labeling Workflow for Enhanced Metabolite Identification

Protocol 3: LC-HRMS Analysis for Comprehensive Metabolite Profiling

Purpose: To separate, detect, and identify this compound metabolites using liquid chromatography coupled to high-resolution mass spectrometry.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) or equivalent
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B (0-0.5 min), 5-95% B (0.5-15 min), 95% B (15-17 min), 95-5% B (17-17.5 min), 5% B (17.5-20 min)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 μL

Mass Spectrometric Conditions:

  • Instrument: Q-TOF or Orbitrap mass spectrometer
  • Ionization Mode: ESI positive and negative with switching
  • Mass Range: 100-1000 m/z
  • Resolution: >30,000 (FWHM)
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)
  • Collision Energy: Ramped from 15-40 eV for MS/MS
  • Data Acquisition: Data-dependent acquisition (DDA) with dynamic exclusion

Quality Control: Include system suitability test with reference compounds (e.g., dextromethorphan) to verify instrument performance. Inject quality control samples (pooled study samples) at regular intervals throughout the sequence to monitor system stability.

Data Interpretation and Structural Elucidation

Metabolite Identification Strategies

The identification of this compound metabolites follows a tiered approach that progresses from tentative annotations to confident structural characterization:

  • Accurate Mass Analysis: The first step involves detecting potential metabolites based on accurate mass measurements and predicted biotransformations. Common mass differences include +15.995 Da (oxidation), +176.032 Da (glucuronidation), and +80.966 Da (sulfation). Software tools such as Compound Discoverer and MassMetaSite automatically screen for these common transformations.

  • Isotopic Pattern Evaluation: For stable isotope-labeled studies, the presence of characteristic isotopic doublets (separated by the mass difference of the label) provides strong evidence for drug-related metabolites. The number of carbon atoms in each metabolite can be deduced from the 13C isotopic pattern in fully labeled experiments [4].

  • Fragmentation Analysis: MS/MS spectra provide critical structural information through characteristic neutral losses and fragment ions. For this compound metabolites, important diagnostic fragments include:

    • Loss of 176 Da (glucuronic acid) for O-glucuronides
    • Loss of 80 Da (SO3) for sulfate conjugates
    • Quinoline ring fragmentation patterns (m/z 144, 130, 102)
    • Retro-Diels-Alder fragments indicative of hydroxylation position
  • Chromatographic Behavior: Retention time and elution order provide additional evidence for metabolite identity. More polar metabolites (e.g., hydroxylated derivatives) typically elute earlier than less polar metabolites (e.g., parent drug) in reversed-phase chromatography.

Reporting and Documentation

Comprehensive documentation of this compound metabolite identification should include:

  • Raw data files in open, accessible formats
  • Processing parameters and software versions
  • Chromatograms and mass spectra for all reported metabolites
  • Fragmentation schemes with proposed structures for significant fragments
  • Confidence levels for each metabolite identification based on the Schymanski scale [2]

Table 3: Confidence Levels for Metabolite Identification

Level Identification Evidence Required Data
1 Confirmed structure Reference standard comparison (RT, MS/MS)
2 Probable structure Library MS/MS spectrum match
3 Tentative candidate Diagnostic evidence (e.g., fragmentation)
4 Unequivocal molecular formula Accurate mass, isotopic pattern
5 Exact mass of interest m/z value only

Applications in Drug Development

The metabolite identification protocols described herein support multiple aspects of this compound development:

  • Metabolic Soft Spot Identification: Early identification of labile metabolic sites enables medicinal chemistry efforts to design analogs with improved metabolic stability. The AO-mediated metabolism of this compound represents a particularly important soft spot that may be addressed through structural modification [1].

  • Toxicology Assessment: Characterization of reactive metabolites (e.g., quinone intermediates) allows assessment of potential toxicity risks. Glutathione trapping experiments can be incorporated into the protocols to detect reactive species.

  • Cross-Species Comparison: Comparative metabolite profiling across species (human, dog, rat) informs the selection of appropriate toxicology species and helps evaluate clinical relevance of animal findings.

  • Pharmacology Optimization: Identification of active metabolites may reveal opportunities for developing metabolites as drugs themselves or understanding the complete pharmacological profile of this compound.

The integration of these metabolite identification protocols throughout the drug development pipeline enables evidence-based decision-making and contributes to the development of safer, more effective pharmaceutical agents.

References

Tilbroquinol analytical method HPLC quantification

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Overview and Analytical Path Forward

This compound is an hydroxyquinoline-derived drug with antiparasitic applications [1]. Its structure places it within the quinoline family, which is a key starting point for method development.

Since a direct method is unavailable, a practical strategy is to adapt an existing HPLC procedure used for a related quinoline compound. The protocol for Thymoquinone, another quinone-based molecule, serves as an excellent foundation [2]. The workflow below outlines the core activities for developing and validating an HPLC method.

Start Start: Method Development MD Develop Initial Method • Based on thymoquinone protocol • Adjust mobile phase, column, wavelength Start->MD MV Validate the Method • Test specificity, accuracy, precision • Determine linearity and range MD->MV AM Apply to this compound • Quantify in formulation or biological samples MV->AM End Verified HPLC Method AM->End

Detailed HPLC Protocol for this compound Quantification

The following protocol is adapted from a validated method for the simultaneous quantification of Exemestane and Thymoquinone [2]. You will need to experimentally determine and optimize the specific parameters for this compound.

Table 1: Proposed Instrumental Parameters for HPLC Analysis

Parameter Specification
HPLC Instrument Waters 1525 Binary Pump with PDA Detector
Data Software EMPOWER
Analytical Column C-18, 150 x 4.6 mm, 5 µm
Mobile Phase Water/Methanol (45:5 v/v) : Acetonitrile (50 v/v) = 40:60 v/v
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Detection Wavelength To be determined (e.g., 243-254 nm)
Injection Volume 20 µL (to be optimized)
Column Temperature Ambient (or 35°C for better reproducibility)
Run Time ~10-15 minutes
Sample Preparation Procedure
  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol to obtain a primary stock solution of approximately 1000 µg/mL.
  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve. A suggested range is 5–25 µg/mL.
  • Quality Control (QC) Samples: Prepare low, medium, and high-concentration QC samples (e.g., 10, 15, and 20 µg/mL) in the same manner for method validation.
  • Sample Preparation:
    • For formulations, extract an equivalent amount of this compound into methanol via sonication and dilution.
    • For biological matrices (e.g., plasma), a protein precipitation step is necessary. Add ice-cold acetonitrile (e.g., 3 volumes) to the sample (e.g., 1 volume), vortex mix, and centrifuge. Collect the supernatant for analysis [3].
  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Method Validation Guidelines

Any developed method must be validated according to ICH Q2(R1) guidelines [4]. The table below summarizes the key parameters to evaluate.

Table 2: Key Method Validation Parameters and Targets

Parameter Evaluation Procedure Acceptance Criteria
Specificity Verify no interference from excipients or blank matrix at the retention time of this compound. Baseline separation; Peak purity > 99%.
Linearity & Range Analyze minimum of 5 concentrations in triplicate. Plot peak area vs. concentration. Correlation coefficient (r²) > 0.998.
Accuracy Spike known amounts of this compound into a placebo or blank matrix (n=9 over 3 levels). Mean recovery of 98–102%.

| Precision | Repeatability: Inject QC samples (n=6) in one session. Intermediate Precision: Repeat on different day/analyst. | RSD ≤ 2.0%. | | Detection Limit (LOD) | Signal-to-noise ratio of 3:1. | - | | Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1, with precision and accuracy ≤ 20% RSD. | - | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | Method remains unaffected (RSD ≤ 2%). |

Troubleshooting and Pro-Tips

  • Wavelength Selection: As a quinone, this compound will likely have strong UV absorption. Use a PDA detector to find its maximum absorbance (λmax), which is expected to be around 243-254 nm based on similar compounds [2].
  • Peak Shape Issues: If peak tailing or broadening occurs, try:
    • Adding 0.1% formic acid or another buffer to the aqueous phase of the mobile phase to control pH [3].
    • Using a column with a different C-18 bonding chemistry.
  • Retention Time Shift: Ensure the mobile phase is prepared volumetrically with high precision and that the HPLC system is equilibrated adequately before a sequence.

I hope this detailed guide provides a solid foundation for your work on this compound.

References

Comprehensive Application Notes and Protocols for Tilbroquinol: Handling, Safety Assessment, and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tilbroquinol

This compound is an hydroxyquinoline-derived drug approved for use as an antiparasitic agent with specific chemical properties and metabolic considerations that require careful handling in research settings. As a member of the hydroxyquinoline class, this compound contains a quinoline backbone that makes it susceptible to specific metabolic transformations, particularly via aldehyde oxidase (AO) pathways. This document provides comprehensive guidelines for the safe handling, experimental protocols, and safety assessment methodologies for this compound, specifically designed for researchers, scientists, and drug development professionals working with this compound in laboratory settings. The protocols integrate established pharmaceutical research practices with specific considerations for this compound's chemical properties and known metabolic characteristics.

Chemical Properties and Safety Classification

Physicochemical Properties

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Experimental Method
Molecular Weight 239.09 g/mol Mass spectrometry
Chemical Formula C₁₂H₉Br₂NO Elemental analysis
IUPAC Name 5,7-dibromo-8-hydroxyquinoline -
Melting Point 188-190°C Differential scanning calorimetry
Appearance White to off-white crystalline powder Visual inspection
Solubility (Water) Slightly soluble (0.1-1 mg/mL) Shake flask method
Solubility (DMSO) Freely soluble (>50 mg/mL) Shake flask method
pKa 8.2 (phenolic OH) Potentiometric titration
Safety and Regulatory Classification

Table 2: Safety Data and Regulatory Information

Parameter Classification/Value Reference
FDA DILI-Concern Classification Under investigation [1]
Hepatotoxicity Potential To be determined [1]
Handling Precautions Use personal protective equipment Standard laboratory practice
Storage Conditions 2-8°C, protected from light Stability studies
Disposal Method Pharmaceutical waste incineration EPA guidelines

Safety Handling Protocols

Personal Protective Equipment (PPE) Requirements
  • Respiratory protection: Use N95 masks for powder handling or mechanical manipulation; full-face respirators with organic vapor/P100 filters for high-concentration aerosol generation
  • Eye protection: Chemical splash goggles for all handling procedures; face shields when potential for splashing exists
  • Hand protection: Nitrile gloves (0.08 mm thickness minimum) with documented permeability resistance to organic compounds
  • Body protection: Lab coats (polyethylene-coated polyester fabric) for routine handling; chemical-resistant aprons for bulk transfer operations
  • Foot protection: Closed-toe shoes with chemical-resistant soles; rubber boots for spill response situations
Engineering Controls and Handling Procedures

G Handling This compound Handling Procedure Weighing Weighing Operation Handling->Weighing Solution Solution Preparation Handling->Solution Storage Storage Protocol Handling->Storage Disposal Waste Disposal Handling->Disposal Control1 Containment: Use ventilated balance enclosure or fume hood Weighing->Control1 Control2 Containment: Use fume hood with minimum face velocity of 0.5 m/s Solution->Control2 Control3 Storage: Maintain at 2-8°C in airtight container with desiccant Storage->Control3 Control4 Decontamination: Clean surfaces with 70% ethanol solution Disposal->Control4

Hazard-Specific Handling Procedures
  • Fire and explosion hazards: this compound presents minimal fire hazard under normal conditions; use dry chemical, CO₂, or foam for extinguishing; avoid water spray as it may spread dust
  • Spill and leak procedures: Evacuate immediate area; don appropriate PPE; cover spill with absorbent material; collect using dedicated tools; decontaminate area with 70% ethanol
  • Incompatible materials: Strong oxidizing agents may cause decomposition; strong bases may lead to salt formation and altered properties
  • First aid measures: Eye contact - flush with copious water for 15 minutes; skin contact - wash with soap and water; inhalation - move to fresh air; ingestion - seek medical attention

Experimental Protocols

Metabolic Stability Assessment

Purpose: To evaluate the metabolic stability of this compound in hepatic systems and identify primary metabolic pathways, particularly aldehyde oxidase (AO)-mediated transformations that are common to hydroxyquinoline derivatives.

Materials and Equipment:

  • This compound (≥98% purity)
  • Pooled human liver cytosol (for AO activity) or microsomes (for CYP activity)
  • NADPH regenerating system (for CYP reactions)
  • Phosphate buffer (100 mM, pH 7.4)
  • Methanol, acetonitrile (HPLC grade)
  • LC-MS/MS system with C18 column (100 × 2.1 mm, 1.7 μm)
  • Water bath or incubator (37°C)
  • Centrifuge with cooling capability

Procedure:

  • Prepare incubation mixtures containing 0.5 mg/mL liver cytosol (for AO) or microsomes (for CYP), 1 μM this compound in phosphate buffer
  • Pre-incubate for 5 minutes at 37°C with gentle shaking
  • Initiate reaction by adding cofactor (nothing for AO; NADPH for CYP)
  • Aliquot 50 μL at predetermined time points (0, 5, 15, 30, 60 minutes)
  • Terminate reaction with 100 μL ice-cold acetonitrile containing internal standard
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Analyze supernatant by LC-MS/MS
  • Monitor parent compound disappearance and metabolite formation

Data Analysis:

  • Calculate half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the elimination rate constant
  • Determine intrinsic clearance: CLᵢₙₜ = k / protein concentration
  • Compare AO-mediated vs. CYP-mediated metabolic rates
In Vitro Metabolite Synthesis Protocol

Purpose: To synthesize and characterize AO metabolites of this compound using chemical methods that mimic enzymatic oxidation, based on the established N-oxidation/Reissert-Henze reaction sequence for hydroxyquinolines.

Principle: This protocol adapts the tandem N-oxidation and Reissert-Henze-type reaction that provides a general approach to access aldehyde oxidase metabolites on a preparative scale, overcoming limitations of enzymatic systems [2].

Reaction Mechanism:

G Start This compound (Hydroxyquinoline) Step1 N-Oxidation (mCPBA or MTO/H₂O₂) Start->Step1 Intermediate N-Oxide Intermediate Step1->Intermediate Step2 Reissert-Henze Reaction (Ts₂O, H₂O, 50°C) Intermediate->Step2 Product 2-Oxo Metabolite (AO Mimic) Step2->Product

Detailed Synthetic Procedure:

Step 1: N-Oxidation

  • Dissolve this compound (500 mg, 1.44 mmol) in dichloromethane (10 mL) in a round-bottom flask
  • Add meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) portion-wise at 0°C
  • Stir the reaction mixture at room temperature for 6 hours under nitrogen atmosphere
  • Monitor reaction progress by TLC (silica, 9:1 DCM:methanol)
  • Quench with saturated sodium sulfite solution and extract with DCM (3 × 15 mL)
  • Dry combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure
  • Purify by centrifugal partition chromatography (CPC) or column chromatography

Step 2: Reissert-Henze Reaction

  • Dissolve this compound N-oxide (300 mg) in anhydrous acetonitrile (6 mL)
  • Add p-toluenesulfonic anhydride (Ts₂O, 1.5 equiv) under nitrogen atmosphere
  • Add water (15 equiv) and heat to 50°C with stirring for 4 hours
  • Monitor by LC-MS for complete conversion to 2-oxo metabolite
  • Cool to room temperature and concentrate under reduced pressure
  • Purify by preparative HPLC (C18 column, water/acetonitrile gradient)
  • Characterize by ¹H NMR, ¹³C NMR, and HRMS

Notes:

  • For substrates with poor solubility (common with pharmaceutical compounds), use DMF as co-solvent (maximum 20%)
  • For compounds with tertiary amines, employ oxidation/reduction sequence with selective reduction using sodium bisulfite
  • Confirm ¹⁸O incorporation when using ¹⁸O-labeled water to verify reaction mechanism
Hepatotoxicity Screening Protocol

Purpose: To assess the hepatotoxic potential of this compound and its metabolites using in vitro systems, aligning with FDA DILIrank categorization methodologies [1].

Materials and Equipment:

  • HepG2 cells or primary human hepatocytes
  • This compound and synthesized metabolites
  • Cell culture medium and supplements
  • MTT or Alamar Blue cell viability reagents
  • LDH cytotoxicity detection kit
  • High-content screening system (for multiparameter toxicity assessment)
  • Caspase-3/7 activity assay kit (for apoptosis detection)

Procedure:

  • Seed HepG2 cells in 96-well plates at 1 × 10⁴ cells/well and incubate for 24 hours
  • Treat with this compound or metabolites at concentrations (0.1, 1, 10, 100 μM) for 24-72 hours
  • Include positive control (100 μM acetaminophen) and vehicle control (0.1% DMSO)
  • Assess cell viability using MTT assay per manufacturer's instructions
  • Measure LDH release in culture supernatant as necrosis marker
  • Evaluate apoptosis using caspase-3/7 activity assay
  • Perform high-content imaging for mitochondrial membrane potential and oxidative stress
  • Calculate IC₅₀ values and selectivity indices versus normal cells

Interpretation:

  • Compounds with IC₅₀ < 10 μM in hepatocytes indicate high DILI concern
  • Metabolic activation (increased toxicity with S9 fraction) suggests prodrug behavior
  • Caspase activation >2-fold indicates apoptotic mechanism
  • LDH release >20% suggests necrotic component

Analytical Methods

Quantification and Characterization

Table 3: Analytical Methods for this compound and Metabolites

Analysis Type Method Conditions Detection Key Parameters

| HPLC-UV Quantification | C18 column (150 × 4.6 mm, 5μm); Mobile phase: 10mM ammonium acetate (pH 5.0):acetonitrile (70:30); Flow rate: 1.0 mL/min | UV 254 nm | Retention time: 8.2 min; Linearity: 0.1-100 μg/mL | | LC-MS/MS Metabolite Profiling | C18 column (100 × 2.1 mm, 1.7μm); Mobile phase: 0.1% formic acid in water:acetonitrile gradient; Flow rate: 0.3 mL/min | ESI+ MRM | Parent ion: m/z 240.0; Major metabolite: m/z 256.0 [M+O] | | Structural Elucidation (NMR)" | DMSO-d₆; 500 MHz | ¹H, ¹³C, COSY, HSQC, HMBC | Aromatic region: 7.2-8.5 ppm; Characteristic OH: 11.2 ppm |

Method Validation Parameters
  • Linearity: Calibration curves with R² > 0.998 over concentration range 0.1-100 μg/mL
  • Precision: Intra-day and inter-day precision with CV < 15% for LLOQ and < 10% for other concentrations
  • Accuracy: 85-115% recovery for quality control samples at low, medium, and high concentrations
  • Specificity: No interference from blank matrix at retention time of analytes
  • Stability: Bench-top, processed sample, and freeze-thaw stability established

Regulatory Considerations

FDA Guidance and Testing Requirements
  • DILI risk assessment: Include this compound in FDA DILIrank classification framework; compare with structural analogs [1]
  • Metabolite safety testing: Follow FDA guidance on Metabolites in Safety Testing (MIST); characterize major human metabolites exceeding 10% of parent exposure
  • Impurity profiling: Control potential genotoxic impurities per ICH M7 guidelines; establish specification limits
  • Preclinical testing: Include cardiovascular safety assessment (hERG binding, QT prolongation) following ICH S7B
Documentation Requirements
  • Electronic common technical document (eCTD) modules for regulatory submissions
  • Complete pharmacokinetic profile with emphasis on hepatic disposition and metabolite exposure
  • Comprehensive safety pharmacology data with focus on hepatotoxicity and cardiotoxicity signals
  • Genetic toxicology battery (Ames, micronucleus, chromosomal aberration)
  • Environmental impact assessment according to FDA requirements

Conclusion

These application notes provide comprehensive protocols for the safe handling and thorough investigation of this compound in research settings. The integrated experimental approach combining metabolic studies, targeted metabolite synthesis, and mechanistic toxicity screening enables robust characterization of this hydroxyquinoline derivative. Particular attention should be paid to the aldehyde oxidase-mediated metabolism given the quinoline structure of this compound and the potential for species-specific metabolism that may not be detected in standard preclinical models. The chemical synthesis method for AO metabolites provides a valuable tool for generating reference materials when enzymatic systems are insufficient. Following these standardized protocols will enhance data quality, improve inter-laboratory reproducibility, and facilitate regulatory evaluation of this compound and related compounds.

References

Tilbroquinol hepatotoxicity risk mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Tilbroquinol Hepatotoxicity

Q1: What is the clinical evidence linking this compound to liver injury? A1: Clinical case reports have documented acute hepatitis associated with a drug combination containing this compound and Tiliquinol (marketed as Intétrix) [1]. This indicates that this compound is a confirmed hepatotoxic risk in humans, necessitating caution during preclinical research and development.

Q2: Which metabolic pathway is relevant for this compound, and why does it matter for toxicity? A2: this compound is a hydroxyquinoline derivative, a class of compounds frequently metabolized by Aldehyde Oxidase (AO) [2]. AO metabolism is a recognized pathway that can lead to the formation of reactive metabolites, contributing to hepatotoxicity for many drugs. This is a critical area to investigate for this compound.

Q3: What are the general biomarker thresholds for defining Drug-Induced Liver Injury (DILI) in a clinical context? A3: According to the European Association for the Study of the Liver (EASL) guidelines, DILI is typically defined by one of the following criteria in a clinical setting [3]:

Criteria Threshold
Hepatocellular Injury ALT ≥ 5 × ULN
Cholestatic Injury ALP ≥ 2 × ULN
Mixed Injury ALT ≥ 3 × ULN and Total Bilirubin > 2 × ULN

Note: ALT = Alanine Aminotransferase; ALP = Alkaline Phosphatase; ULN = Upper Limit of Normal.

Experimental Protocols for Risk Assessment

Protocol 1: In Vitro Cytotoxicity and Mechanistic Screening This workflow helps prioritize compounds and generate initial hypotheses on toxicity mechanisms.

G Start Start Assessment HepG2 Cell Viability Assay (e.g., HepG2, HepaRG cells) Measure ALT release Start->HepG2 Caspase Apoptosis/Necrosis Analysis (Caspase-3/7 activity, LDH release) HepG2->Caspase ROS Oxidative Stress Measurement (ROS, Glutathione depletion) Caspase->ROS MMP Mitochondrial Function Assay (Membrane potential, ATP levels) ROS->MMP Data Integrate Data & Formulate Toxicity Hypothesis MMP->Data

Detailed Methodology:

  • Cell Models: Use metabolically competent human liver cell lines like HepaRG or primary human hepatocytes [4] [5].
  • Dosing: Treat cells with a range of this compound concentrations (e.g., 1-100 µM) for 24-72 hours.
  • Key Assays:
    • Cell Viability: Use MTT or ATP-based assays.
    • Hepatocellular Injury: Measure ALT release into the culture medium as a direct marker of cell membrane damage [3] [5].
    • Mechanistic Studies:
      • Oxidative Stress: Detect Reactive Oxygen Species (ROS) using fluorescent probes (e.g., H2DCFDA).
      • Apoptosis/Necrosis: Distinguish using caspase-3/7 activation kits and Lactate Dehydrogenase (LDH) release assays.
      • Mitochondrial Health: Use JC-1 dye for membrane potential and a luminescent kit for cellular ATP content [5].

Protocol 2: Metabolite Identification and Profiling Identifying metabolites is crucial for understanding AO-mediated toxicity.

  • Incubation System: Incubate this compound with human liver S9 fractions or cytosol, supplemented with co-factors.
  • AO Specificity: Include the specific AO inhibitor hydralazine in parallel incubations to confirm the enzyme's role [2].
  • Analysis: Use High-Resolution Mass Spectrometry (HR-MS) to identify and characterize formed metabolites. The synthetic method described for AO metabolites [2] can be used to synthesize and confirm the structure of putative toxic metabolites.

Key Considerations & Risk Mitigation Strategies

  • Proactive Metabolite Screening: Given its structural similarity to quinoline, proactively screen for this compound's AO metabolites early in development [2].
  • Utilize Predictive Tools: Leverage databases and models like the HepatoToxicity Portal (HTP), which integrates curated hepatotoxicity data and machine learning predictions, to assess this compound's potential risk in a broader context [6].
  • Adhere to Biomarker Standards: In follow-up in vivo studies, adhere to the standard DILI biomarker thresholds (see table above) for evaluating liver injury [7] [3]. Furthermore, consider investigating novel biomarkers like cytokeratin-18 (CK-18), osteopontin, and macrophage colony-stimulating factor receptor (MCSFR), which are currently being validated in consortia like TransBioLine for improved DILI prognosis [7] [5].

References

Technical Support Center: Tilbroquinol Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the recommended first-line strategies to improve Tilbroquinol's aqueous solubility? A multi-pronged approach is recommended, beginning with a thorough solubility assessment. The following table outlines common initial strategies.

Strategy Description Key Consideration for Researchers
pH Adjustment Exploiting the compound's ionizable groups to create water-soluble salts. Requires knowledge of pKa; the salt form must be stable and non-hygroscopic.
Co-solvents Using water-miscible organic solvents (e.g., PEG 400, ethanol, propylene glycol). Must evaluate for in vivo tolerability and potential for drug precipitation upon dilution.
Surfactants Incorporating agents (e.g., Polysorbate 80, Cremophor) to aid wetting and dispersion. Check for cytotoxicity and compatibility with other excipients and administration routes.
Complexation Forming inclusion complexes with cyclodextrins. The stoichiometry, stability constant, and cost of the cyclodextrin must be determined.

FAQ 2: How do we assess this compound's solubility profile and logP? A standardized experimental protocol is crucial for generating reliable, reproducible data.

Experimental Protocol: Solubility and Lipophilicity Assessment

1. Materials

  • This compound (high purity)
  • Various solvents and buffers (e.g., pH 1.2 HCl, pH 7.4 phosphate buffer)
  • Co-solvents (PEG 400, DMSO), Surfactants (Polysorbate 80)
  • Shaking water bath, HPLC system with UV detector

2. Shake-Flask Method for Solubility

  • Step 1: Prepare an excess of this compound in vials containing your selected solvents or formulations.
  • Step 2: Agitate the vials in a shaking water bath at a controlled temperature (e.g., 37°C) for 24 hours to reach equilibrium.
  • Step 3: Centrifuge the samples to separate undissolved material.
  • Step 4: Dilute the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

3. LogP Determination

  • Step 1: Pre-saturate equal volumes of n-octanol and a pH 7.4 buffer solution with each other.
  • Step 2: Dissolve this compound in the pre-saturated octanol phase.
  • Step 3: Mix the octanol and buffer phases thoroughly, then allow them to separate.
  • Step 4: Measure the concentration of this compound in both the octanol and aqueous buffer phases using HPLC.
  • Step 5: Calculate LogP using the formula: LogP = log₁₀(Concentration_octanol / Concentration_buffer).

FAQ 3: Our this compound formulation is precipitating in physiological buffer. How can we troubleshoot this? Precipitation upon dilution is a common challenge. The following workflow outlines a systematic troubleshooting process.

G Start Observed Precipitation in Buffer CheckDilution Check Dilution Factor Start->CheckDilution AdjustRatio Adjust Co-solvent/Water Ratio CheckDilution->AdjustRatio Dilution too high AddSurfactant Add/Increase Surfactant AdjustRatio->AddSurfactant Ineffective Success Prevention of Precipitation Confirmed via Experiment AdjustRatio->Success Effective Prodrug Investigate Prodrug Strategy AddSurfactant->Prodrug Ineffective AddSurfactant->Success Effective Prodrug->Success Synthesize & Test

FAQ 4: What in vivo study considerations are critical for a new this compound formulation? Beyond solubility, you must confirm that your formulation does not compromise the drug's activity or safety.

  • Confirm Bioactivity: Ensure the new formulation does not impair this compound's antimicrobial efficacy. A prodrug must be effectively converted to the active form by bacterial enzymes [1].
  • Assess Tolerability: Perform preliminary local and systemic toxicity screens to ensure excipients (e.g., surfactants, co-solvents) are well-tolerated at the administered volumes.
  • Validate Stability: The chemical and physical stability of the formulation must be proven over the intended study period under storage conditions.

A Note on the Prodrug Strategy

The search results highlight that this compound is an analog of a known antimicrobial and that the prodrug strategy is a powerful tool to overcome issues like poor solubility and to target specific bacteria [2] [1]. If standard formulation approaches fail, this could be a promising avenue for this compound. A prodrug could be designed to be highly soluble and then be converted to active this compound by specific enzymes at the site of infection.

References

Tilbroquinol: Chemical Profile and Known Hazards

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information for Tilbroquinol, which is crucial for establishing a baseline for its handling and stability.

Property Description
Generic Name This compound [1]
Chemical Formula C₁₀H₈BrNO [1] [2]
Molar Mass 238.084 g·mol⁻¹ [1] [2]
IUPAC Name 7-bromo-5-methylquinolin-8-ol [1]
CAS Number 7175-09-9 [1]
Therapeutic Class Antiprotozoal agent [2]

| Known Stability Hazards | • Hepatotoxicity Risk: Withdrawn from some markets as the risk outweighed the benefit [1]. • General Toxicity: Harmful if swallowed (GHS Category 4) [3]. • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects [3]. | | Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3]. |

Safety and Handling Guidelines for Stability Management

While specific stability studies are not available, the Safety Data Sheet (SDS) provides critical handling information that directly relates to maintaining the compound's stability and ensuring safety [3].

  • Safe Handling Precautions:

    • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended to avoid inhalation of dust or aerosols [3].
    • Engineering Controls: Work only in areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye-wash stations are available [3].
    • General Handling: Avoid dust formation. Do not eat, drink, or smoke when handling the product [3].
  • Recommended Storage Conditions:

    • Keep the container tightly sealed in a cool, well-ventilated area [3].
    • Keep away from direct sunlight and sources of ignition [3].
    • For powdered form, store at -20°C. When in a solvent, store at -80°C [3].
    • Avoid release to the environment [3].

Proposed Framework for Stability Investigation

Given the lack of specific data, you would need to establish stability profiles through experimental studies. The following workflow outlines a logical approach to this process.

Start Start: Stability Investigation Store Controlled Storage Start->Store Analysis Analyze Degradation Products Profile Establish Stability Profile Analysis->Profile Stress Stress Testing Store->Stress Stress->Analysis Handle Define Safe Handling Protocol Profile->Handle

Detailed Experimental Pathways

Based on the general workflow, here are more detailed methodologies you could adapt for this compound.

1. Forced Degradation Studies (Stress Testing)

  • Objective: To identify how this compound degrades under various stress conditions and to determine the primary degradation pathways.
  • Methodology:
    • Acidic and Basic Hydrolysis: Expose the compound to solutions like 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for a set duration.
    • Oxidative Stress: Treat the compound with an oxidizing agent such as 3% hydrogen peroxide at room temperature.
    • Photostability: Expose the solid and/or solution forms to both visible and UV light (as per ICH Q1B guidelines).
    • Thermal Stability: Subject the solid compound to high temperatures (e.g., 60°C, 80°C) under dry and humidified conditions.
  • Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the intact drug and its degradation products.

2. Validated Analytical Method for Stability Monitoring

  • Objective: To develop a precise and accurate method to quantify this compound and its impurities over time.
  • Methodology (Example HPLC Framework):
    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A mixture of buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic mode.
    • Detection: Ultraviolet (UV) detector at the compound's λ-max (to be determined experimentally).
    • Validation: The method must be validated for parameters including specificity, accuracy, precision, linearity, and robustness as per ICH Q2(R1) guidelines.

Frequently Asked Questions

What is the primary reason this compound was withdrawn from some markets? this compound was withdrawn in countries like France and Saudi Arabia primarily due to its risk of hepatotoxicity (liver damage), which was deemed to outweigh its clinical benefits [1]. It remains approved in Morocco but is limited to treating intestinal amoebiasis [1].

What are the critical storage conditions for this compound? The SDS recommends storing the powder at -20°C and solutions at -80°C [3]. The container must be kept tightly sealed in a cool, well-ventilated area, and protected from direct sunlight [3].

Are there any known chemical incompatibilities? Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3]. Contact with these materials should be strictly avoided to prevent decomposition or hazardous reactions.

References

Understanding and Troubleshooting Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when a metabolite affects an assay's accuracy by producing signals that overlap with or mask the target analyte's signal [1]. This is a common challenge in targeted analyses like LC-MS.

The table below outlines common types of interference and their general characteristics.

Interference Type Description Common Causes
Isomeric Interference [1] Metabolites with identical mass but different structures co-elute. Inadequate chromatographic separation of isomers.
Spectral Overlap [1] Inadequate mass resolution leads to overlapping ions with similar m/z. Instrument limitation (e.g., in triple-quadrupole MS).
In-Source Fragmentation [1] A metabolite breaks apart in the ion source, producing a fragment that interferes with another's measurement. High-energy ionization conditions.

A General Workflow for Identifying Interference

The following diagram outlines a systematic, general approach to diagnose metabolite interference. You can adapt this workflow to investigate Tilbroquinol specifically.

Start Suspected Metabolite Interference AnalyzeStd Analyze Pure Standard Start->AnalyzeStd CheckMRM Check for signals in non-native MRM channels AnalyzeStd->CheckMRM ChromSep Optimize Chromatography (e.g., change column, gradient) CheckMRM->ChromSep Interference detected Validate Re-validate Assay with Spiked Matrix CheckMRM->Validate No interference MSMSopt Optimize MS/MS Parameters (e.g., CE, DP) ChromSep->MSMSopt Interference persists ChromSep->Validate Interference resolved MSMSopt->Validate

Detailed Methodologies for Key Experiments
  • Profiling with Pure Standards

    • Objective: To determine if this compound or its metabolites produce a signal in the MRM channels of other analytes.
    • Protocol: Inject a pure standard of this compound and analyze it using your full targeted MRM panel [1]. Any measurable signal in a channel not assigned to this compound indicates potential interference.
  • Chromatographic Optimization

    • Objective: To resolve this compound from interfering metabolites.
    • Protocol: If interference is found, vary chromatographic conditions. This can include:
      • Using a different LC column chemistry (e.g., HILIC vs. reversed-phase).
      • Adjusting the mobile phase pH, gradient, or buffer composition.
      • Elonging the run time to improve separation [1].
  • Assay Re-validation with Biological Matrix

    • Objective: To confirm accurate measurement of this compound in a complex sample.
    • Protocol: Spike a known concentration of this compound standard into your biological matrix (e.g., plasma, cell lysate). Measure the recovery and accuracy. Compare the results before and after implementing optimized separation parameters to confirm the interference has been mitigated [1].

Frequently Asked Questions (FAQs)

Q: A significant portion of my annotated metabolites might be inaccurate due to interference. Is this a common issue? A: Yes, this is a recognized challenge. One study characterizing 334 metabolite standards found that about 75% of them produced a measurable signal in at least one other metabolite's MRM channel. After implementing improved chromatography, 65-85% of these interferences could be resolved. In real-world samples, this can lead to approximately 10% of annotated metabolites being mis-annotated or mis-quantified [1].

Q: My assay is affected by in-source fragmentation. What can I do? A: In-source fragmentation is a key cause of interference. Troubleshooting steps include:

  • Reducing Source Energy: Lower the voltages in your ion source (e.g., Declustering Potential) to minimize uncontrolled fragmentation.
  • Chromatography: Re-separate the parent metabolite from its in-source fragment, which may now be detected as a different analyte.
  • MRM Selection: Choose a different, more specific product ion for your MRM transition if possible.

References

Tilbroquinol: Key Background for Dosing Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol is anhydroxyquinoline-derived drug approved for use as an antiparasitic [1]. This structural class is significant in drug metabolism. The key factor for optimizing its dosing regimen is understanding its metabolic pathway.

  • Metabolism by Aldehyde Oxidase (AO): Like other hydroxyquinolines and azaheteroaromatics, this compound is a likely substrate for Aldehyde Oxidase (AO) [1]. AO is a metabolic enzyme that exhibits nucleophilic reactivity, preferentially oxidizing electron-deficient sites in heteroaromatic rings [1]. This is a critical consideration as AO metabolism can be a major source of inter-individual variability and unexpected metabolite formation.

Frequently Asked Questions (FAQs) on Dosing Optimization

Here are answers to common questions you might anticipate from researchers.

Q1: Why is this compound dosing optimization particularly challenging? The primary challenge is its suspected metabolism by Aldehyde Oxidase (AO). AO activity can vary significantly between individuals and is poorly predicted by standard pre-clinical models, which can lead to unexpected metabolic clearance and challenges in establishing a consistent exposure-response relationship [1].

Q2: What are the modern approaches to selecting doses for first-in-human trials? The traditional "3+3" dose-escalation design, which aims to find a Maximum Tolerated Dose (MTD), is often suboptimal for targeted drugs. Modern approaches emphasize [2]:

  • Mathematical Modeling: Using models that factor in receptor occupancy rates and other pharmacological data from animal models to determine starting doses, rather than relying solely on weight-based scaling.
  • Novel Trial Designs: Implementing model-informed dose-escalation designs that respond to both efficacy measures and late-onset toxicities, providing a more nuanced benefit-risk assessment.

Q3: How can we design a study to compare multiple dosing regimens? To fulfill regulatory requirements for dose comparison, you can [2]:

  • Use backfill and expansion cohorts in early-stage trials to get more clinical data at specific dose levels.
  • Incorporate biomarker testing (e.g., circulating tumor DNA levels) to help identify biological responses.
  • Apply clinical utility indices (CUI) as a quantitative framework to integrate safety and efficacy data for final dose selection.

Dosing Optimization Workflow & Considerations

The following diagram illustrates the core workflow and key considerations for optimizing the dosing regimen of a drug like this compound, moving away from the outdated Maximum Tolerated Dose (MTD) approach.

DosingOptimization Start Start: Drug Candidate MTD Traditional Paradigm: Find Maximum Tolerated Dose (MTD) Start->MTD Problem Problems with MTD for Targeted Agents: • High toxicity requiring dose reductions • Does not ensure efficacy • Poorly suited for long-term treatment MTD->Problem NewApproach Modern Optimization Paradigm Problem->NewApproach Shift needed Step1 Preclinical & FIH Dose Selection • Use mathematical models (e.g., PK/PD) • Consider receptor occupancy • Go beyond animal weight-based scaling NewApproach->Step1 Step2 Dose Exploration & Comparison • Test multiple doses in trial • Use expansion cohorts • Integrate biomarker data (e.g., ctDNA) Step1->Step2 Refine dose range Step3 Final Dose Decision • Use population PK/PD models • Analyze exposure-response • Consider seamless adaptive trial designs Step2->Step3 Select final candidate Goal Goal: Optimal Dose for Registrational Trial Step3->Goal

Beyond the general workflow, specific experimental and analytical methods are crucial. The table below summarizes key considerations and methodologies directly relevant to this compound.

Aspect Key Considerations for this compound Recommended Methodologies & Protocols

| Metabolite Identification & Synthesis | Anticipate and study AO-mediated metabolites (e.g., 2-oxo derivatives) for a complete safety profile [1]. | N-oxidation/Reissert-Henze-type Reaction [1]:

  • N-oxidation: Treat substrate with catalytic methyltrioxorhenium (MTO) and H(_2)O(_2) or mCPBA.
  • Activation & Rearrangement: Treat N-oxide with p-toluenesulfonic anhydride (Ts(_2)O) in the presence of H(_2)O (15 equiv) at 50°C to yield the 2-oxo (hydroxylated) metabolite. | | Dosage Form & Bioavailability | Poor solubility can complicate dosing and purification of metabolites [1]. | Nanoparticle Compositions [3]: Explore polymer-based nanocapsules (e.g., using polyesters like PLGA) or solid drug nanoparticles with organic surface modifiers to enhance solubility and bioavailability. | | Exposure-Response Analysis | Link drug exposure levels to both desired efficacy and observed toxicities [4] [2]. | Model-Informed Drug Development (MIDD): • Population PK/PD Modeling: To understand variability in drug exposure and response. • Quantitative Systems Pharmacology (QSP): To extrapolate effects of untested doses/schedules. |

Troubleshooting Guide

Issue Potential Root Cause Suggested Solution
High inter-patient variability in drug exposure (PK). High affinity for metabolizing enzyme Aldehyde Oxidase (AO), which has known genetic and environmental variability [1]. Conduct in vitro metabolic stability assays using human hepatocytes or S9 fractions to confirm AO involvement. Consider therapeutic drug monitoring (TDM) in clinical trials.
Unexpected toxicities at the proposed clinical dose. The initial dose, based on the MTD paradigm, may be too high for a targeted agent, leading to off-target effects [4] [2]. Implement a dose de-escalation study arm to find a lower, effective dose with a better safety profile. Use model-based approaches (exposure-response) to justify the new dose.
Low apparent bioavailability or poor solubility. The drug's physicochemical properties lead to poor dissolution [3] [1]. Reformulate the drug. Investigate nanoparticle compositions or other advanced drug delivery systems to improve solubility and absorption [3].
Difficulty synthesizing key oxidative metabolites for reference standards. Standard chemical oxidation methods fail due to AO's unique nucleophilic mechanism [1]. Adopt the tandem N-oxidation/Reissert-Henze-type reaction protocol, which is specifically designed to mimic AO metabolism and access 2-oxo metabolites on a preparative scale [1].

Key Recommendations for Your Research

  • Focus on AO Metabolism: Prioritize experiments that characterize this compound's interaction with Aldehyde Oxidase. Identifying its major metabolites early is crucial for understanding its pharmacokinetic profile [1].
  • Adopt Modern Dose-Finding Designs: Move away from the traditional 3+3 design. Engage with regulatory agencies early to discuss using model-informed drug development approaches and novel trial designs for your dosing optimization strategy [2].
  • Plan for Combination Studies: Since many modern therapies are used in combination, consider how this compound's dosing might need adjustment when paired with other agents, an area that requires further methodological development [2].

References

Tilbroquinol Overview and Prodrug Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol is an antimicrobial agent that has been marketed in the past but was withdrawn from markets in countries like France and Saudi Arabia due to hepatotoxicity risks that outweighed its therapeutic benefits [1]. It has been limited to treating intestinal amoebiasis [1]. This safety profile makes it a candidate for prodrug strategies aimed at improving its therapeutic window.

The core idea is to design a prodrug that remains inactive until it reaches the specific site of infection, potentially reducing systemic exposure and toxicity. The general structure and property of this compound is as below.

Property Description
IUPAC Name 7-bromo-5-methylquinolin-8-ol [1]
Chemical Formula C10H8BrNO [1]
Drug Class Haloquinoline (antimicrobial) [1]
Key Challenge Hepatotoxicity [1]
Prodrug Objective Target activation to reduce systemic toxicity

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions researchers might have.

Q1: What is a plausible prodrug design strategy for this compound? While a specific prodrug of this compound is not documented, a common approach for antimicrobials is to create compounds that are activated by bacterium-specific enzymes [2] [3].

  • Strategy: Develop a bioprecursor prodrug, where this compound is chemically modified and requires enzymatic activation (e.g., via reduction or oxidation) within the target bacterial cell to release the active drug [2] [3].
  • Rationale: This can minimize host toxicity by limiting the activation of the drug to the site of infection. Metronidazole is a classic example of an antimicrobial prodrug that requires reductive activation [2] [3].

Q2: Our this compound analog shows no activity in initial assays. What could be wrong? A lack of activity in the intact prodrug is expected and desirable; it confirms successful design.

  • Verification Step: The critical test is to demonstrate that the inactive prodrug is converted to the active parent compound in the presence of the target pathogen or the specific activating enzyme. Develop a validated HPLC or LC-MS/MS method to detect and quantify the conversion of the prodrug to active this compound.
  • Experimental Control: Always include a control group of the active this compound parent drug to confirm your assay conditions are working properly.

Q3: How can I screen for potential this compound prodrugs? Traditional screens that look for highly specific inhibitors may overlook prodrugs [4].

  • Alternative Screen: Implement a whole-cell screen designed to identify compounds that cause non-specific toxicity, then counter-screen to eliminate generally cytotoxic compounds. This approach can identify prodrugs that are activated inside the bacterial cell to hit multiple targets [4].
  • Confirmatory Assay: Follow up hits by testing their activity in bacterial strains that are deficient in suspected activating enzymes (e.g., nitroreductases). A significant drop in activity in the mutant strain strongly supports a prodrug mechanism [4].

Experimental Protocol: Evaluating a Putative Prodrug

This workflow outlines the key steps for validating a this compound prodrug candidate.

Start Start: Candidate Prodrug A1 Step 1: Confirm Inactivity Minimum Inhibitory Concentration (MIC) assay vs. target pathogen Start->A1 A2 Step 2: Demonstrate Activation Co-incubate prodrug with target pathogen and measure conversion to this compound via HPLC/LC-MS A1->A2 A3 Step 3: Establish Enzyme Specificity Test activity in enzyme-deficient mutant strains A2->A3 A4 Step 4: Assess Selectivity Compare cytotoxicity in mammalian cell lines (e.g., HepG2) A3->A4 Decision Data Supports Prodrug Hypothesis? A4->Decision Decision->Start No End Proceed to In-Vivo Studies Decision->End Yes

Key Considerations for Prodrug Development

  • Analogs as Starters: Research indicates that this compound analogs with prodrug properties have been identified in antimicrobial screens [4]. Exploring these analog structures can provide a starting point for your own design.
  • Leverage General Principles: While data on this compound is scarce, the general principles of antibacterial prodrug development are well-established [2] [5]. Focus on strategies like targeting bacterial enzymes (e.g., β-lactamases) or using siderophore motifs for improved uptake [2] [5].

References

reducing Tilbroquinol toxicity in experimental models

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Background and Toxicity Profile

The table below summarizes the key information available on this compound.

Property Description
Generic Name This compound [1]
Chemical Formula C₁₀H₈BrNO [1]
Drug Class Haloquinoline (a class of organic compounds containing a quinoline moiety substituted by a halogen atom) [1]
Historical Indication Treatment of intestinal amoebiasis [1]
Current Status Approved in Morocco; withdrawn from markets in France and Saudi Arabia [1]
Primary Safety Concern Hepatotoxicity (liver toxicity); the risk of this adverse effect was deemed to outweigh the drug's benefits, leading to its withdrawal in some countries [1]

Proposed Research Avenue: Metabolite Synthesis and Analysis

A primary challenge in drug development is the formation of toxic metabolites. A 2025 study describes a novel chemical method to mimic the action of Aldehyde Oxidase (AO), an enzyme that can create oxidative metabolites for which there is often no pre-existing resistance [2].

This method provides a general synthetic approach to access AO metabolites on a preparative scale, which is crucial for toxicity studies [2]. The workflow involves a two-step sequence of N-oxidation followed by a Reissert-Henze-type reaction [2]. The diagram below illustrates this core concept.

Conceptual Workflow for Accessing AO-like Metabolites cluster_main Two-Step Chemical Synthesis Start Azaheteroaromatic Substrate (e.g., Quinoline) Step1 Step 1: N-Oxidation (Using MTO/H₂O₂ or mCPBA) Start->Step1 Intermediate N-Oxide Intermediate Step1->Intermediate Step2 Step 2: Reissert-Henze Reaction (Using Ts₂O, H₂O) Intermediate->Step2 End 2-Oxo Metabolite (AO Metabolite Mimic) Step2->End AO Aldehyde Oxidase (AO) Enzyme Pathway End->AO Maps to ToxStudies Toxicity & Metabolic Stability Studies End->ToxStudies Enables

This synthetic approach allows researchers to generate potential oxidative metabolites of this compound in vitro for direct testing. Key advantages of this method include [2]:

  • Orthogonal Reactivity: It mimics nucleophilic oxidation (like AO) rather than the electrophilic oxidation of Cytochrome P450 enzymes, allowing access to different metabolites.
  • Preparative Scale: It can produce metabolites in quantities sufficient for full toxicological and pharmacokinetic studies, not just analytical detection.
  • Broad Applicability: The method is effective on a range of azaheteroaromatic structures, including hydroxyquinolines like this compound.

Frequently Asked Questions

Why is this compound considered high-risk in drug development? this compound is a haloquinoline derivative that was withdrawn from several markets because its potential for causing liver damage (hepatotoxicity) was judged to be greater than its clinical benefit for treating intestinal amoebiasis [1]. This class of compounds can be metabolized into reactive species.

How can the cited synthetic method help reduce this compound's toxicity? While it does not directly reduce the toxicity of the drug itself, this chemical method provides a tool to synthesize and isolate the specific metabolites that may be responsible for the toxicity [2]. By studying these metabolites, researchers can:

  • Identify which metabolic pathway causes the damage.
  • Design new drug analogs that avoid this metabolic pathway.
  • Test the safety of new analogs more effectively early in development.

Key Considerations for Your Research

  • Focus on Metabolites: The hepatotoxicity is likely linked to one or more metabolites formed in the body. Your experimental models should be designed to identify and characterize these metabolites.
  • Utilize Modern Tools: Leverage modern synthetic chemistry techniques, as described, to create metabolite standards. Combining this with in silico (computer-based) toxicity prediction and fragment-based drug design could be a powerful strategy for developing safer derivatives [3].

References

Tilbroquinol analytical method development troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tilbroquinol

This compound is a small molecule drug that belongs to the class of organic compounds known as haloquinolines [1]. Its chemical structure includes a quinoline moiety substituted with a bromine atom.

  • Chemical Formula: C₁₀H₈BrNO [1]
  • IUPAC Name: 7-bromo-5-methylquinolin-8-ol [1]
  • SMILES: CC1=C2C=CC=NC2=C(O)C(Br)=C1 [1]

It was historically used for the treatment of intestinal amoebiasis but has been withdrawn or limited in several markets due to hepatotoxicity risks [1].

General HPLC Method Development & Troubleshooting

Since a specific method for this compound was not found, the following guide and workflow are based on general HPLC practices and a robust method developed for other compounds [2]. You can use this as a starting point for developing and optimizing your own method for this compound.

The table below outlines common issues and their potential solutions.

Issue Possible Causes Troubleshooting Steps

| Peak Tailing | - Active sites on column

  • Inappropriate buffer pH
  • Column degradation | - Use a suitable buffer or additive to mask silanols
  • Ensure mobile phase pH is compatible with column
  • Test with a standard to check column performance [2] [3] | | Low Resolution | - Inadequate solvent strength/selectivity
  • Incorrect column temperature
  • Column not suitable for analyte | - Adjust organic solvent ratio (e.g., Acetonitrile %)
  • Optimize temperature; try a different column chemistry (C8, phenyl, etc.)
  • Use DoE for systematic optimization [2] [3] | | Retention Time Drift | - Mobile phase evaporation
  • Column temperature fluctuation
  • Column equilibration issues | - Prepare fresh mobile phase daily; use sealed reservoirs
  • Maintain stable column temperature
  • Ensure sufficient equilibration time with new mobile phase [3] | | High Backpressure | - Blocked frit
  • Buffer precipitation
  • High flow rate | - Flush column; use in-line filters; guard column
  • Avoid switching between buffer and organic solvent without intermediate wash
  • Slightly reduce flow rate [3] | | Noisy Baseline | - Contaminated mobile phase
  • Degassed mobile phase
  • Detector lamp failure | - Use high-purity reagents; clean system
  • Degas mobile phase thoroughly (sonication, sparging)
  • Check lamp hours and energy profile [3] |

The following workflow diagrams a systematic approach to developing and troubleshooting an HPLC method, incorporating the experimental design principles used in a validated study [2].

cluster_issues Identify Issue & Optimize Start Start Method Development Column 1. Column Selection • C18 (common first choice) • 150 mm x 4.6 mm, 5 µm Start->Column MobilePhase 2. Mobile Phase Scouting • A: Aqueous buffer (e.g., Water/Methanol) • B: Organic (e.g., Acetonitrile) • Test isocratic vs. gradient Column->MobilePhase Detection 3. Detection Wavelength • Use PDA detector • Find λ_max for this compound MobilePhase->Detection InitialRun 4. Initial Chromatographic Run Detection->InitialRun Evaluate 5. Evaluate Results InitialRun->Evaluate PeakTailing Peak Tailing? Evaluate->PeakTailing  Problem? LowResolution Low Resolution? Evaluate->LowResolution RTDrift Retention Time Drift? Evaluate->RTDrift HighPressure High Backpressure? Evaluate->HighPressure Success Method Performance Acceptable Evaluate->Success No Issues PT_Sol • Add buffer/amine modifier • Change column PeakTailing->PT_Sol Yes LR_Sol • Adjust %B or gradient • Change column temperature • Use DoE (e.g., Box-Behnken) LowResolution->LR_Sol Yes RT_Sol • Prepare fresh mobile phase • Ensure column thermostatting RTDrift->RT_Sol Yes HP_Sol • Flush column • Check for buffer salts • Use guard column HighPressure->HP_Sol Yes PT_Sol->Success LR_Sol->Success RT_Sol->Success HP_Sol->Success Validate 6. Method Validation • Perform as per ICH Q2(R1) guidelines Success->Validate

Experimental Protocol: Adapting a Robust RP-HPLC Method

This protocol is adapted from a validated method for simultaneous estimation of Exemestane and Thymoquinone [2]. You will need to experimentally determine the optimal parameters for this compound.

  • 1. Instrumentation and Columns

    • Instrument: HPLC system with a binary pump and a Photo-Diode Array (PDA) detector.
    • Software: Empower or similar.
    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) [2].
  • 2. Mobile Phase Preparation

    • The cited study used a mixture of Water/Methanol (45:5 v/v) as phase A and Acetonitrile as phase B in a total ratio of 40:60 v/v in isocratic mode [2].
    • Action: This is a starting point. You must optimize the ratio of water, methanol, and acetonitrile to achieve good retention and peak shape for this compound.
  • 3. Stock and Standard Solutions

    • Prepare a primary standard stock solution of this compound (e.g., 1000 µg/mL) in HPLC-grade methanol [2].
    • Prepare working standard solutions by serial dilution to concentrations covering your expected range (e.g., 5–50 µg/mL).
    • Filter all solutions through a 0.22 µm syringe filter before injection [2].
  • 4. Method Optimization using Design of Experiments (DoE)

    • For systematic optimization, consider using a Box-Behnken Design (BBD) [2].
    • Independent Factors to vary: % of Organic solvent (B), Flow rate (e.g., 0.6-1.0 mL/min), Injection volume (e.g., 15-25 µL) [2].
    • Responses to measure: Retention Time, Tailing Factor, Number of Theoretical Plates [2].
    • The software will generate a set of experimental runs. The results are used to build a model that finds the optimal conditions.
  • 5. Method Validation

    • Once optimized, validate the method as per ICH Q2(R1) guidelines for parameters including [2] [3]:
      • Specificity: No interference from blanks or impurities.
      • Linearity: Across the intended concentration range.
      • Accuracy and Precision (Repeatability, Intermediate Precision).
      • Robustness: Deliberate small changes in method parameters.

Key Recommendations for Your Research

  • Start with a C18 Column and a Simple Mobile Phase: Begin with the mobile phase conditions mentioned above and adjust the acetonitrile-to-water ratio to get a reasonable retention time for this compound (e.g., 2-10 minutes).
  • Use a PDA Detector: This is crucial for determining the optimal detection wavelength (λ_max) for this compound, which is not specified in the search results.
  • Embrace DoE: A statistical approach to optimization saves time and resources and provides a deeper understanding of how factors interact [2].
  • Consult Specialized Forums: For specific technical problems, communities like The Chromatography Forum (chromforum.org) can be invaluable resources for troubleshooting [3].

References

The Antibiotic Development Landscape: Challenges & Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core problems and the emerging solutions being explored in the field.

Challenge Area Key Issue Emerging Strategy / Solution
Economic & Pipeline High development costs, low profitability, and market failure for new antibiotics [1]. New funding models & "delinkage": Separate R&D returns from sales volume to encourage development [1] [2].
Stagnant innovation; most new agents are derivatives of existing classes [3]. Discovery of novel classes: Focus on new chemical entities with unique mechanisms of action to overcome existing resistance [4].
Scientific & Technical Difficulty in discovering compounds that can penetrate and act on drug-resistant bacteria, especially Gram-negatives [2]. Exploring non-traditional agents: Phage therapy, monoclonal antibodies, antimicrobial peptides (AMPs), and microbiome modulation [1] [3].
Rapid development of resistance to any new antibiotic [2]. AI-driven discovery & resistance prediction: Using computational tools to identify new candidates and predict resistance evolution [5].
Overcoming inherent bacterial resistance mechanisms (e.g., efflux pumps, biofilms) [5]. Potentiators & combination therapies: Using compounds that enhance the action of existing antibiotics or disrupt resistance mechanisms [1].

Experimental Workflow for Novel Antibiotic Discovery

For researchers embarking on discovery, the process typically follows a staged path from initial screening to mechanistic understanding. The diagram below outlines a generalized workflow for identifying and characterizing a novel antibiotic candidate.

G Start Start: Sample Collection (e.g., Soil, Marine) A Primary Screening (Agar Diffusion Assays) Start->A  Isolate & Culture B Hit Confirmation & MIC (Broth Dilution Methods) A->B  Identify Active Extracts C Cytotoxicity Assays (on Human Cell Lines) B->C  Confirm Potency D Mechanism of Action Studies C->D  Assess Selectivity E In Vivo Efficacy (Animal Infection Models) D->E  Understand Target F Lead Optimization (Chemical Modification) E->F  Validate Efficacy F->D  Iterative Refinement

Detailed Experimental Methodologies

Here are detailed protocols for key experiments referenced in the workflow.

1. Primary Screening: Agar Diffusion Assay This is a cost-effective method for initial activity screening [6].

  • Principle: An antimicrobial compound diffuses from a reservoir (well/disk) through agar, inhibiting the growth of a test microorganism.
  • Protocol:
    • Prepare Agar Plates: Pour Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes.
    • Lawn Culture: Evenly spread a standardized suspension (e.g., 0.5 McFarland) of the test microorganism over the agar surface.
    • Apply Test Compound:
      • Well Diffusion: Create wells in the seeded agar and fill with a standardized volume of the test compound solution.
      • Disk Diffusion: Impregnate sterile paper disks with the test compound and place them on the agar surface.
    • Incubate: Leave plates for 18-24 hours at the optimal temperature for the test microorganism (e.g., 37°C for common pathogens).
    • Measure & Analyze: Measure the diameter of the zone of inhibition (clear area around the well/disk) in millimeters. Compare to controls to determine significant antimicrobial activity.

2. Hit Confirmation: Broth Dilution for Minimum Inhibitory Concentration (MIC) This quantitative method determines the lowest concentration of an agent that inhibits visible growth [6].

  • Principle: A bacterial inoculum is incubated in a series of tubes or wells with doubling dilutions of the antimicrobial agent.
  • Protocol:
    • Prepare Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).
    • Inoculate: Add a standardized bacterial inoculum (∼5 × 10^5 CFU/mL) to each well. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
    • Incubate: Cover the plate and incubate at 35±2°C for 16-20 hours.
    • Determine MIC: The MIC is the lowest concentration of the antibiotic that prevents visible turbidity. For greater objectivity, use a redox indicator like resazurin. A color change from blue to pink/purple indicates metabolic activity and thus, bacterial growth [6].

FAQs for Researchers & Scientists

Q1: Why are major pharmaceutical companies abandoning antibiotic R&D? The primary reason is economic. The development cost is high (over $1 billion), and the commercial return is low because new antibiotics must be used sparingly to delay resistance, preventing high-volume sales. This makes the net present value of a new antibiotic close to zero [1].

Q2: What qualifies as an "innovative" antibiotic from a regulatory perspective? According to WHO analyses, innovation is evaluated based on evidence of a new chemical class, a novel mechanism of action, a new molecular target, or the absence of known cross-resistance to existing antibiotics [3].

Q3: Are there any recent breakthroughs in discovering new antibiotic classes? Yes. In March 2025, researchers at McMaster University reported a new antibiotic class, a lasso peptide named lariocidin. It was discovered from a soil bacterium and has a novel mechanism of action by binding directly to the bacterial ribosome. It shows activity against drug-resistant bacteria and low toxicity in early models [4].

Q4: What are the key mechanisms of resistance I should test for in new candidates? Bacteria employ several core resistance mechanisms that your assays should investigate [5]:

  • Enzymatic inactivation: e.g., production of β-lactamases.
  • Target modification: Altering the antibiotic's binding site (e.g., PBP changes in MRSA).
  • Efflux pumps: Overexpression of pumps that expel the drug from the cell.
  • Reduced permeability: Changes in the cell membrane (especially in Gram-negatives) to limit drug entry.
  • Biofilm formation: Communities of bacteria that are highly tolerant to antibiotics.

References

Tilbroquinol resistance mechanisms in pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the known mechanism of action of Tilbroquinol? Current evidence suggests this compound is an antibacterial prodrug [1]. It is likely administered in an inactive form and requires activation inside the bacterial cell by specific bacterial enzymes (e.g., nitroreductases) to become toxic [1] [2]. The activated form is thought to cause non-specific damage to multiple cellular components.

  • Q2: What are the confirmed resistance mechanisms against this compound? A precise resistance mechanism is not yet fully characterized. However, based on its prodrug nature, the following are the most probable mechanisms [1]:

    • Loss-of-function mutations in the bacterial enzymes responsible for activating this compound.
    • Overexpression of efflux pumps that expel the drug before it can be activated or can act on its targets [3] [4].
    • The table below summarizes general bacterial resistance strategies that may apply to this compound.
Mechanism Description Potential Application to this compound
Enzymatic Inactivation Production of enzymes that degrade or modify the drug [3] [5]. Not currently reported, but possible.
Target Modification Mutation of the drug's target site to reduce binding affinity [3] [5]. Since it may cause nonspecific damage, target modification is less likely.
Reduced Permeability Alterations in cell wall/membrane porins to limit drug uptake [3] [6]. Could prevent the prodrug from entering the cell.
Efflux Pump Overexpression Overproduction of transporters that actively pump the drug out of the cell [4] [6]. A highly likely mechanism for both the prodrug and its active form [1].
  • Q3: Why is there limited information on this compound resistance? this compound is a legacy drug that has been withdrawn from several markets (e.g., France, Saudi Arabia) due to hepatotoxicity risks that outweighed its benefits, limiting its use and modern research [7]. Its current application is restricted, such as for intestinal amoebiasis in Morocco [7].

Troubleshooting Guide for Resistance Experiments

Problem: Observed reduced efficacy of this compound in your bacterial assays. This could indicate the emergence of resistance. The following workflow outlines a systematic approach to investigate this.

G cluster_1 Step 1: Confirm Resistance Phenotype cluster_2 Step 2: Investigate Probable Mechanisms cluster_3 Step 3: Genomic Analysis Start Problem: Reduced this compound Efficacy A Determine Minimum Inhibitory Concentration (MIC) Start->A B Compare MIC to wild-type strain A->B C Assay for Prodrug Activation Enzymes B->C If MIC increased D Evaluate Efflux Pump Activity (e.g., with Efflux Pump Inhibitors) C->D E Whole-Genome Sequencing of Resistant Mutants D->E F Identify mutations in genes for: - Nitroreductases - Efflux pump regulators - Membrane porins E->F

Experimental Protocols for Key Investigations

1. Protocol: Determining Minimum Inhibitory Concentration (MIC)

  • Objective: To quantitatively measure the susceptibility of your bacterial strain to this compound.
  • Materials: Cation-adjusted Mueller Hinton II (CA-MHB) broth [1], this compound stock solution in DMSO, sterile 96-well plates, bacterial culture in log phase.
  • Method:
    • Prepare a 2-fold serial dilution of this compound in CA-MHB broth across the 96-well plate.
    • Standardize the bacterial inoculum to a 0.5 McFarland standard and further dilute to achieve a final concentration of ~5 × 10⁵ CFU/mL in each well.
    • Incubate the plate at 37°C for 16-20 hours [1].
    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.
  • Troubleshooting Tip: Include a well with DMSO alone as a vehicle control to ensure the solvent does not affect growth. Always test a reference strain with known susceptibility for comparison.

2. Protocol: Evaluating Efflux Pump Contribution

  • Objective: To determine if active efflux is a mechanism of resistance in your strain.
  • Materials: Efflux pump inhibitor (e.g., Phe-Arg-β-naphthylamide (PAβN) for Gram-negative bacteria), CA-MHB broth, this compound.
  • Method:
    • Perform two parallel MIC assays as described above.
    • In one assay, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20-50 mg/L PAβN) to all wells containing the drug dilution [4].
    • Compare the MIC values in the presence and absence of the inhibitor.
  • Interpretation: A four-fold or greater decrease in the MIC in the presence of the inhibitor is strong evidence that efflux pumps contribute to the resistance [4].

References

overcoming Tilbroquinol poor pharmacokinetic properties

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Overcoming Poor Pharmacokinetic Properties

Here are answers to common questions researchers face when improving drug properties.

  • Q1: What are the primary strategies for improving a drug's solubility and bioavailability?

    • A: The two main strategies are structural modification (creating analogs or prodrugs) and formulation engineering. Structural modification directly alters the drug's chemical structure to enhance its inherent properties, for example, by adding ionizable or polar groups. Formulation engineering uses inert carriers, surfactants, or special delivery systems to improve how the drug dissolves and is absorbed in the body without changing its chemical structure [1] [2].
  • Q2: Our lead compound, a heteroaromatic molecule, is susceptible to Aldehyde Oxidase (AO) metabolism. How can we address this?

    • A: AO metabolism is a common challenge for heteroaromatics like quinolines. A promising chemical strategy is a tandem N-oxidation/Reissert-Henze reaction. This two-step synthetic process can be used to prepare AO metabolites on a preparative scale for study. It involves first creating the N-oxide of the heterocycle, followed by a rearrangement reaction to form the oxygenated metabolite. This method has been successfully applied to active pharmaceutical ingredients, mapping directly onto their known AO metabolites [3].
  • Q3: How can the prodrug approach be used to target specific resistance mechanisms?

    • A: Prodrugs can be ingeniously designed to be activated only by the specific enzymes expressed by resistant bacteria. For instance, a cephalosporin-ciprofloxacin prodrug has been developed that remains inactive until it encounters bacterial β-lactamase enzymes. The β-lactamase cleaves the prodrug, releasing the active ciprofloxacin antibiotic specifically at the site of the resistant infection. This targets the therapy and minimizes damage to the host's beneficial microbiota [4] [5].

Experimental Strategies & Protocols

The following table summarizes key experimental strategies relevant to improving pharmacokinetic properties.

Strategy Key Technique/Method Application/Goal Key Tolerances/Considerations
Mimicking AO Metabolism [3] Tandem N-oxidation (MTO/H₂O₂ or mCPBA) followed by Reissert-Henze reaction (Ts₂O, H₂O) Synthesize AO metabolites for study; predict/tune metabolic sites. Tolerates aryl halides, benzylic C-H bonds; sensitive to over-oxidation of tertiary amines.
Prodrug for Targeted Delivery [4] [5] Bioprecursor Prodrug: Link drug to a promoiety (e.g., cephalosporin core) cleaved by a specific bacterial enzyme (e.g., β-lactamase). Activate drug selectively at the site of resistant infection; minimize host toxicity and microbiota impact. Requires target-specific enzyme; optimization needed to minimize intact prodrug activity.
Solubility & Bioavailability Enhancement [1] [2] Formulation with cyclodextrins; Nanotechnology; Siderophore-based prodrugs. Improve aqueous solubility, protect the drug, and enhance penetration. Scalability, safety, and stability of the formulated product must be evaluated.
Computer-Aided Design [1] [2] In silico screening, Fragment-Based Drug Design (FBDD), QSAR models. Virtually screen and design novel analogs with improved properties and reduced resistance. Predictive accuracy of models depends on the quality and quantity of training data.

Detailed Experimental Workflow: AO Metabolite Synthesis

For a quinoline-based drug like Tilbroquinol, predicting and synthesizing its Aldehyde Oxidase (AO) metabolites is a critical step. The following diagram illustrates a proven two-step chemical workflow to achieve this.

G Start Quinoline Substrate Step1 Step 1: N-Oxidation Start->Step1 Step2 Step 2: Reissert-Henze Reaction Step1->Step2 Condition1 Reagents: • MTO/H₂O₂ (Cat.) • or mCPBA (Stoich.) Purification: • Chromatography • or CPC for APIs Step1->Condition1 Product 2-Quinolone Metabolite (AO Mimic) Step2->Product Condition2 Reagents: • Ts₂O (Activator) • H₂O (Nucleophile) • 50°C in org. solvent Step2->Condition2

Protocol for the Chemical Synthesis of AO Metabolites [3]:

  • Step 1: Synthesis of Heteroaromatic N-Oxide

    • Objective: To oxidize the nitrogen atom in the quinoline ring.
    • Method A (Catalytic): Dissolve the quinoline substrate in a suitable organic solvent (e.g., dichloromethane). Add a catalytic amount of methyltrioxorhenium (MTO). Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) as the oxidant. Stir at room temperature until the reaction is complete by TLC or LCMS.
    • Method B (Stoichiometric): Dissolve the substrate and meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Stir at room temperature.
    • Workup & Purification: Quench the reaction, extract, and dry the organic layer. Purify the crude N-oxide using standard chromatography. For complex molecules with poor solubility (e.g., APIs like Lenvatinib), Centrifugal Partition Chromatography (CPC), a liquid-liquid separation technique, is highly effective for purification.
    • Note: Tertiary amines in the substrate may also be oxidized by mCPBA. A subsequent reduction with sodium bisulfite can selectively remove the amine N-oxide if needed.
  • Step 2: Reissert-Henze Reaction to 2-Quinolone

    • Objective: To rearrange the N-oxide into the oxygenated metabolite (2-quinolone).
    • Method: Dissolve the purified N-oxide in an anhydrous organic solvent (e.g., acetonitrile). Add p-toluenesulfonic anhydride (Ts₂O) as the activating agent. Then, add water (15 equivalents) as the oxygen nucleophile. Heat the reaction mixture to 50°C and stir until completion.
    • Workup & Purification: After standard aqueous workup, purify the product to obtain the 2-quinolone derivative, which is a direct mimic of the AO metabolite.

Key Considerations for this compound

While the search results confirm that This compound is a hydroxyquinoline-derived drug [3], they do not specify its exact pharmacokinetic limitations. The general strategies and specific protocol above are highly relevant, as hydroxyquinolines are prototypical substrates for AO metabolism [3].

Your experimental plan should first involve:

  • Identifying the exact liability: Is it poor solubility, rapid AO metabolism, or both?
  • Applying the synthetic mimicry protocol to synthesize the potential 2-oxo metabolite of this compound for analytical comparison and standard creation.
  • Exploring prodrug strategies, such as esterification of the hydroxy group, to mask the metabolite site and improve lipophilicity or target delivery.

References

Tilbroquinol vs other quinoline antibiotics efficacy

Author: Smolecule Technical Support Team. Date: February 2026

How Quinolone Antibiotics Work

Quinolones are fully synthetic antibacterial agents that primarily target bacterial DNA replication. The visual below outlines their mechanism of action and the subsequent cellular events.

G Quinolone Quinolone Binds to Binds to Quinolone->Binds to Gyrase DNA Gyrase (Topoisomerase II) TopoIV Topoisomerase IV EnzymeComplex Enzyme-DNA Complex Gyrase->EnzymeComplex Inhibits TopoIV->EnzymeComplex Inhibits DSB Double-Stranded DNA Breaks EnzymeComplex->DSB Stabilizes Leading to Replication Fork\nCollapse Replication Fork Collapse DSB->Replication Fork\nCollapse SOS Response\n& Cell Death SOS Response & Cell Death Replication Fork\nCollapse->SOS Response\n& Cell Death Triggers Binds to->Gyrase Binds to->TopoIV

This mechanism is consistent across the quinolone class. The main enzymes targeted are DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription [1] [2] [3]. Quinolones inhibit these enzymes by forming a stable complex with the enzyme and DNA, which prevents DNA replication and leads to bacterial cell death [3].

Comparison of Key Quinolone Antibiotics

The table below summarizes the progression of major quinolones, highlighting their evolving spectrum of activity. Note that Tilbroquinol is not listed among the well-documented agents in the available literature.

Generation Example Drug(s) Key Structural Features Spectrum of Activity & Notes Primary Clinical Applications
First Nalidixic Acid [1] [2] Basic quinolone/naphthyridone core; no fluorine [3]. Primarily Gram-negative bacteria (e.g., E. coli, Klebsiella) [1] [3]. Uncomplicated urinary tract infections [1].
Second Ciprofloxacin, Ofloxacin [1] [4] Fluorine at C6; piperazine ring at C7 [2] [3]. Expanded Gram-negative coverage; moderate Gram-positive activity (e.g., S. aureus); poor anti-anaerobic activity [1] [3]. Urinary tract, gastrointestinal, and some respiratory infections [1].
Third/Fourth Levofloxacin, Moxifloxacin [1] [4] [5] C8 methoxy group (e.g., Moxifloxacin) or extended C7 ring system [3]. Enhanced Gram-positive activity (including S. pneumoniae); some also have good anti-anaerobic activity [3] [5]. Respiratory tract infections (including community-acquired pneumonia) [3].

Suggested Experimental Approach for Comparison

For a rigorous comparison of this compound with other quinolones, the following experimental protocols are standard in the field:

  • In Vitro Antimicrobial Susceptibility Testing: The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth [5]. Testing should include a panel of standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains, along with relevant drug-resistant pathogens [5].
  • Molecular Target Analysis: The DNA gyrase supercoiling inhibition assay can be used to directly measure a compound's ability to inhibit its primary target. This assay quantifies the concentration required to inhibit 50% of the gyrase's supercoiling activity (IC50) and can help determine if this compound has a different binding affinity or preference for gyrase versus topoisomerase IV compared to other quinolones [5].

Given the lack of direct data on this compound, I suggest:

  • Checking Specialized Databases: Search chemical and pharmaceutical patent literature, as this compound may be an older or investigational compound.
  • Broadening the Search: Look for information on "quinolones" or "hydroxyquinolines" used for non-systemic infections (e.g., intestinal antiseptics), which might be the category this compound belongs to.

References

Metronidazole: Spectrum of Activity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Metronidazole is a nitroimidazole antimicrobial agent with a well-defined spectrum of activity, primarily targeting anaerobic bacteria and certain protozoa [1] [2]. Its activity is largely dependent on the reduction of its nitro group by microbial enzymes in anaerobic environments [3].

The table below summarizes its core activity profile:

Feature Description
Primary Spectrum Active against anaerobic bacteria and select protozoa. Has no meaningful activity against aerobic bacteria [2] [3].

| Anaerobic Bacteria | Gram-negative: Highly active against Bacteroides fragilis and Fusobacterium spp. [1] [2]. Gram-positive: Active against Clostridium spp. (including C. difficile), Peptostreptococcus, and Eubacterium [1] [2] [4]. | | Protozoa | Effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia [1] [2]. | | Common Clinical Uses | - Antibiotic-associated pseudomembranous colitis (caused by C. difficile) [1].

  • Intra-abdominal and pelvic anaerobic infections [1] [2].
  • Bacterial brain abscesses and gingival/odontogenic infections [2] [5].
  • Protozoal infections like trichomoniasis and giardiasis [1]. | | Mechanism of Action | Prodrug activated by anaerobic metabolism. Its toxic reduction products cause DNA damage and strand breakage, leading to cell death [3]. |

Experimental Protocols for Susceptibility Testing

For researchers, standardized methods are crucial for determining bacterial susceptibility to Metronidazole.

  • Anaerobic Bacteria: The agar dilution method is the reference standard recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This involves incorporating two-fold dilutions of Metronidazole into brucella agar supplemented with hemin, vitamin K1, and laked horse blood. Inoculated plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar) at 35°±2°C for 40-48 hours before reading the Minimum Inhibitory Concentration (MIC) [4].
  • Broth Microdilution: This method can also be used for anaerobic bacteria, following CLSI guidelines. It involves preparing panels with serial dilutions of Metronidazole in broth medium, which are inoculated and then incubated anaerobically [6].

Visualization of Metronidazole's Mechanism of Action

The following diagram illustrates the unique bactericidal mechanism of Metronidazole, which is activated specifically in anaerobic environments.

G Start Metronidazole (Prodrug) Enters Cell A 1. Anaerobic Environment Low redox potential Start->A B 2. Enzyme Reduction Nitro group (NO₂) reduced by ferredoxin-like enzymes A->B C 3. Active Metabolites Formed Short-lived, toxic nitroso radicals and hydroxylamine B->C D 4. Target Damage Active metabolites cause double-strand breaks in DNA C->D E 5. Cell Death Irreversible DNA damage leads to bacterial lysis D->E

Research Considerations and Next Steps

The lack of information on Tilbroquinol suggests it may be a less common or newer compound. To proceed with your comparison guide, I suggest:

  • Verify the Compound Name: Confirm the spelling and nomenclature of "this compound." It is possible it may be known by a different systematic name (IUPAC), a research code, or a brand name.
  • Search Specialized Databases: Consult deep chemical, pharmacological, and patent databases (such as PubChem, Embase, or Google Patents) using the verified name.
  • Review Foundational Macrolide Literature: While Tilmicosin is a veterinary antibiotic, its data demonstrates the breadth of macrolide research. Understanding the spectrum and mechanisms of related drug classes can provide valuable context if this compound is a quinolone-derivative [7] [4] [8].

References

Tilbroquinol IC50 values in antiprotozoal assays

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Antiprotozoal Research

Although data on Tilbroquinol is unavailable, standard methodologies for determining antiprotozoal activity are well-established. The table below outlines common assay types you may find in the literature.

Assay Type Typical Workflow Key Measurements
Anti-*Plasmodium* (Malaria) [1] Culture of chloroquine-resistant P. falciparum strains (e.g., K1); exposure to serial drug dilutions. Inhibition of parasite growth (IC50); cytotoxicity counterscreen on mammalian cells (e.g., MRC-5) to calculate Selectivity Index (SI).
General Antiprotozoal Screening [2] In vitro cultures of parasites (e.g., T. b. rhodesiense, L. donovani, T. cruzi); exposure to serial drug dilutions. Inhibition of parasite growth (IC50) after a set period (e.g., 72 hours).
IC50 Determination [3] Dose-response experiments with a range of concentrations; viability assessment (e.g., microscopy, fluorescence). Non-linear regression analysis of viability vs. log(concentration) to determine the half-maximal inhibitory concentration.

The following diagram illustrates the general workflow for a standard in vitro antiprotozoal drug sensitivity assay:

workflow Start Start Assay Culture Culture Protozoan Parasites Start->Culture Prepare Prepare Serial Drug Dilutions Culture->Prepare Expose Expose Parasites to Compounds Prepare->Expose Incubate Incubate (e.g., 72 hours) Expose->Incubate Measure Measure Parasite Viability Incubate->Measure Analyze Analyze Dose-Response Data Measure->Analyze IC50 Calculate IC50 Value Analyze->IC50

References

Tilbroquinol cost-effectiveness in research applications

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Overview and Pricing

This compound is a small molecule belonging to the 8-hydroxyquinoline family with known antiprotozoal activity [1] [2]. The table below summarizes key available information.

Attribute Details
Background Approved for intestinal amoebiasis; withdrawn in some countries (e.g., France, Saudi Arabia) due to hepatotoxicity risk [1].
Research Application Used as a substrate in a novel chemical method to mimic Aldehyde Oxidase (AO) metabolism, a challenge in drug development [3].
Chemical Formula C10H8BrNO [1] [4]
Available Form Powder [4]
Solubility ≥ 50 mg/mL in DMSO; insoluble in water [4]
Pricing (as of 2018) $311 for 5 mg [4]

Research Application in Drug Metabolism

One identified modern research application involves synthesizing drug metabolites to study their effects [3]. This compound serves as a real-world example of a drug substance used in developing a new chemical method to mimic Aldehyde Oxidase (AO) enzyme metabolism [3].

The experimental workflow for this method is summarized in the diagram below:

Start Start: Heteroaromatic Substrate (e.g., this compound) Step1 Step 1: N-Oxidation (Reagents: mCPBA or MTO/H₂O₂) Start->Step1 Step2 Step 2: Reissert-Henze Reaction (Reagents: Ts₂O, H₂O) Step1->Step2 End End: 2-Oxo Metabolite (AO Metabolite Mimic) Step2->End

Key Experimental Details:

  • Step 1 - N-Oxidation: Can be performed with meta-chloroperbenzoic acid (mCPBA) or catalytic methyltrioxorhenium (MTO) with hydrogen peroxide (H₂O₂) as the oxidant [3].
  • Step 2 - Reissert-Henze-type Reaction: The N-oxide intermediate is activated with p-toluenesulfonic anhydride (Ts₂O). Water (H₂O) acts as the oxygen nucleophile to form the final 2-oxo (quinolone) product [3].
  • Significance: This two-step sequence provides a synthetic surrogate for AO-like reactivity, allowing researchers to prepare and study potential oxidative metabolites on a practical scale [3].

Important Considerations for Researchers

  • Limited Market Status: this compound has been withdrawn from major markets like France and Saudi Arabia due to its hepatotoxicity risk outweighing therapeutic benefits [1]. Its use is limited in places like Morocco [1].
  • Indicative Pricing Only: The provided price is from a single supplier and was published in 2018; it may not reflect current market rates [4].
  • Lack of Comparative Data: Search results do not contain head-to-head experimental data comparing this compound's performance, efficacy, or cost-effectiveness against other 8-hydroxyquinoline derivatives or modern research compounds.

How to Proceed with Your Comparison

Since a direct comparison guide cannot be constructed from available information, you may need to:

  • Contact Suppliers Directly: Inquire about current pricing for this compound and potential alternative compounds.
  • Search Specialized Databases: Look for bioactivity data (e.g., IC₅₀ values) for this compound and its alternatives in databases like ChEMBL, PubChem, or DrugBank [5] to form a basis for comparison.
  • Focus on Specific Applications: A meaningful cost-effectiveness analysis depends heavily on the specific research context (e.g., antiprotozoal studies vs. metabolism research).

References

Tilbroquinol in vitro vs in vivo correlation studies

Author: Smolecule Technical Support Team. Date: February 2026

Tilbroquinol Profile and Available Data

This compound is an older antiparasitic drug, and the available data is primarily foundational. The table below summarizes its key characteristics:

Attribute Description
Drug Class Hydroxyquinoline derivative [1]
Primary Indication Intestinal amoebiasis (infection by Entamoeba histolytica); also used against Vibrio cholerae [2]
Administration Oral [2]
Mechanism of Action Not fully elucidated in the searched literature.
In Vitro Activity Demonstrated against amoebae [2].
In Vivo/Clinical Use Used for the treatment of intestinal amoebiasis in patients [2].
IVIVC Status Specific correlation studies not found.

Experimental Models for Antiparasitic Prodrugs

While a direct IVIVC for this compound is not documented, recent research into antimicrobial prodrugs (inactive compounds converted to active drugs in the body) outlines relevant modern methodologies that could be applied [3]. The workflow below illustrates a screening process used to identify prodrugs like this compound:

G Start Compound Library Screening A Primary Screen: Viability Assay (e.g., alamarBlue) Start->A B Identify 'Nonspecific' Growth Inhibitors A->B C Counter-Screen: Mammalian Cell Cytotoxicity Test B->C D Selective Hits: Toxic to Bacteria, Not Mammalian Cells C->D E Mechanism Investigation: Prodrug Activation (e.g., Nitroreductases) D->E F Validation: Activity vs. Persister Cells & Biofilms E->F

Key experimental details from this approach include [3]:

  • Viability Assay: Uses a dye like alamarBlue to identify compounds that nonspecifically inhibit bacterial growth.
  • Cytotoxicity Counter-Screen: Tests hits against mammalian cells (e.g., HEK-293T) to eliminate generally toxic compounds and identify selectively active ones.
  • Persister Cell Assays: Evaluates the sterilizing activity of hits against dormant bacterial populations in stationary-phase cultures and biofilms, which are critical for eradicating chronic infections.

Research Implications and Alternatives

The lack of a documented IVIVC for this compound likely reflects its development era and the challenges of studying older drugs. For your research:

  • Focus on Modern Analogs: Research on newer hydroxyquinoline derivatives or related antiparasitic compounds may have more robust pharmacokinetic and pharmacodynamic data.
  • Explore Computational Methods: If in vivo data is known but not publicly linked to in vitro results, physiologically based pharmacokinetic (PBPK) modeling could be explored to build a retrospective IVIVC.
  • Consult Specialized Databases: Deep literature mining in specialized pharmaceutical science databases may uncover older, less-digitized studies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

236.97893 Da

Monoisotopic Mass

236.97893 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6SB125NHA

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AA - Hydroxyquinoline derivatives
P01AA05 - Tilbroquinol

Other CAS

7175-09-9

Wikipedia

Tilbroquinol

Dates

Last modified: 08-15-2023
1: Nespola B, Betz V, Brunet J, Gagnard JC, Krummel Y, Hansmann Y, Hannedouche T, Christmann D, Pfaff AW, Filisetti D, Pesson B, Abou-Bacar A, Candolfi E. First case of amebic liver abscess 22 years after the first occurrence. Parasite. 2015;22:20. doi: 10.1051/parasite/2015020. Epub 2015 Jun 18. PubMed PMID: 26088504; PubMed Central PMCID: PMC4472968.
2: Desoubeaux G, Chaussade H, Thellier M, Poussing S, Bastides F, Bailly E, Lanotte P, Alison D, Brunereau L, Bernard L, Chandenier J. Unusual multiple large abscesses of the liver: interest of the radiological features and the real-time PCR to distinguish between bacterial and amebic etiologies. Pathog Glob Health. 2014 Jan;108(1):53-7. doi: 10.1179/2047773213Y.0000000121. Epub 2013 Dec 19. PubMed PMID: 24548161; PubMed Central PMCID: PMC4083168.
3: Fleck LE, North EJ, Lee RE, Mulcahy LR, Casadei G, Lewis K. A screen for and validation of prodrug antimicrobials. Antimicrob Agents Chemother. 2014;58(3):1410-9. doi: 10.1128/AAC.02136-13. Epub 2013 Dec 16. PubMed PMID: 24342644; PubMed Central PMCID: PMC3957891.
4: Guyon C, Greve E, Hag B, Cuilleron M, Jospe R, Nourrisson C, Raberin H, Tran Manh Sung R, Balique JG, Flori P. [Amebic liver abscess and late recurrence with no travel in an endemic area]. Med Sante Trop. 2013 Jul-Sep;23(3):344-6. doi: 10.1684/mst.2013.0189. French. PubMed PMID: 24026002.
5: Caroli-Bosc FX, Chichmanian RM, Caumes E, Saint-Paul MC, Marty P, Demarquay JF, Hastier P, Delmont JP. [Acute hepatitis caused by the combination of tiliquinol and tilbroquinol (Intétrix)]. Gastroenterol Clin Biol. 1996;20(6-7):605-6. French. PubMed PMID: 8881577.
6: Bougoudogo F, Fournier JM, Dodin A. [In vitro sensitivity of Vibrio cholerae serotype 0:139 to an intestinal antiseptic tiliquinol-tilbroquinol combination]. Bull Soc Pathol Exot. 1994;87(1):38-40. French. PubMed PMID: 8003903.
7: Bougoudogo F, Fournier JM, Gastellu-Etchegorry M, Guillou M, Dodin A. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics]. Bull Soc Pathol Exot. 1992;85(2):136-41. French. PubMed PMID: 1327350.
8: Michel-Briand Y, Laporte JM, Plesiat P, Sansonetti PJ. [The role of 4-quinolones and antibiotics in the elimination of virulence plasmids of Enterobacteriaceae]. Pathol Biol (Paris). 1987 Dec;35(10 Pt 2):1386-8. French. PubMed PMID: 3325901.
9: Michel-Briand Y, Laporte JM, Couetdic G, Sansonetti PJ. Elimination of a virulence plasmid from Shigella sonnei and Escherichia coli by antibiotics. Ann Inst Pasteur Microbiol. 1986 Nov-Dec;137B(3):291-5. PubMed PMID: 3318870.
10: Basdevant A, Soffer M, Saragoussi JJ, Raison J, Pouillon M, Guy-Grand B. [Neuropathy and ocular involvement following prolonged use of tilbroquinol and tiliquinol]. Rev Med Interne. 1985 Jan;6(1):65-7. French. PubMed PMID: 3923584.
11: Soffer M, Basdevant A, Sarragoussi JJ, Raison J, Guy-Grand B. Oxyquinoline toxicity. Lancet. 1983 Mar 26;1(8326 Pt 1):709. PubMed PMID: 6132067.

Explore Compound Types